TNKS-2-IN-1
Descripción
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-14-11-3-1-2-4-12(11)15-13(16-14)9-5-7-10(8-6-9)17(19)20/h1-8H,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSXUXCWTDUVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347517 | |
| Record name | 2-(4-nitrophenyl)-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4765-59-7 | |
| Record name | 2-(4-nitrophenyl)-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
TNKS-2-IN-1: A Technical Guide to its Mechanism of Action in Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Wnt signaling pathway is a critical regulator of cell fate, proliferation, and differentiation, and its aberrant activation is a hallmark of numerous cancers. A key regulatory hub in this pathway is the β-catenin destruction complex, which is responsible for maintaining low cytoplasmic levels of β-catenin. Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2) are poly(ADP-ribose) polymerases (PARPs) that promote the degradation of Axin, a core scaffold protein of the destruction complex. By targeting Axin for proteasomal degradation, tankyrases act as positive regulators of Wnt signaling. TNKS-2-IN-1 is a small molecule inhibitor of tankyrases that has emerged as a valuable tool for investigating the therapeutic potential of Wnt pathway inhibition. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on the Wnt signaling cascade, presenting key quantitative data, and outlining essential experimental protocols for its characterization.
The Role of Tankyrases in Wnt Signaling
In the absence of a Wnt ligand, the β-catenin destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome, thus preventing its accumulation and translocation to the nucleus.
Tankyrases (TNKS1 and TNKS2) play a pivotal role in destabilizing this destruction complex. They utilize NAD+ as a substrate to catalyze the addition of poly(ADP-ribose) (PAR) chains onto target proteins, a post-translational modification known as PARsylation.[1][2] A key substrate of tankyrases in the Wnt pathway is Axin.[1] The PARsylation of Axin creates a binding site for the E3 ubiquitin ligase RNF146, which then ubiquitinates Axin, targeting it for proteasomal degradation.[3] This continuous turnover of Axin limits the assembly and efficacy of the β-catenin destruction complex, thereby promoting a state that is permissive for Wnt signaling activation upon ligand stimulation.[1][3]
Mechanism of Action of this compound
This compound is a potent inhibitor of the catalytic activity of both TNKS1 and TNKS2. By binding to the nicotinamide (B372718) subsite of the PARP catalytic domain, it prevents the transfer of ADP-ribose from NAD+ to its substrates.[4] The primary mechanism of action of this compound in the context of Wnt signaling is the stabilization of Axin.[5]
By inhibiting tankyrase-mediated PARsylation, this compound prevents the RNF146-dependent ubiquitination and degradation of Axin.[3] This leads to an accumulation of Axin protein, which enhances the formation and activity of the β-catenin destruction complex.[5] A more robust destruction complex leads to increased phosphorylation and subsequent degradation of β-catenin. The resulting decrease in cytoplasmic and nuclear β-catenin levels leads to the downregulation of TCF/LEF-mediated transcription of Wnt target genes, many of which are implicated in cell proliferation and survival.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
The Role of TNKS-2-IN-1 in Telomere Maintenance Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the role of TNKS-2-IN-1, a representative selective inhibitor of Tankyrase 2 (TNKS2), in the context of telomere maintenance research. Tankyrase 2, a member of the poly(ADP-ribose) polymerase (PARP) family, is a key regulator of telomere length through its interaction with the shelterin complex.[1] This document details the molecular mechanism of TNKS2 action at telomeres, presents quantitative data on the effects of Tankyrase inhibitors, and provides detailed protocols for essential experiments in this field of study. Visualizations of the core signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of the methodologies and their applications.
Introduction: Tankyrase 2 and Telomere Biology
Telomeres, the protective caps (B75204) at the ends of linear chromosomes, are crucial for maintaining genomic stability.[2] Their progressive shortening with each cell division is a hallmark of cellular aging and a barrier to unlimited proliferation, a hurdle that cancer cells must overcome.[1] The shelterin complex, a group of six proteins, binds to telomeric DNA to protect it from being recognized as a DNA break and to regulate telomere length.[3]
Tankyrase 2 (TNKS2), along with its homolog Tankyrase 1 (TNKS1), are enzymes that play a pivotal role in telomere length regulation.[1][4] TNKS2 possesses poly(ADP-ribose) polymerase (PARP) activity and interacts with Telomeric Repeat Binding Factor 1 (TRF1), a core component of the shelterin complex.[2][5] TRF1 acts as a negative regulator of telomere length by limiting the access of telomerase, the enzyme responsible for elongating telomeres.[6][7]
TNKS2-mediated poly(ADP-ribosyl)ation (PARsylation) of TRF1 leads to the release of TRF1 from telomeres.[8] This, in turn, allows telomerase to bind to the telomeric DNA and extend the chromosome ends.[9] Consequently, inhibition of TNKS2 activity is a promising therapeutic strategy to induce telomere shortening and limit the proliferative capacity of cancer cells.[1] While initial studies in knockout mice suggested redundancy between TNKS1 and TNKS2, as the inactivation of TNKS2 alone did not lead to significant telomere shortening, the development of selective inhibitors allows for a more nuanced investigation of their individual roles.[2][10]
Mechanism of Action of this compound
This compound represents a selective chemical inhibitor of the enzymatic activity of Tankyrase 2. Its primary mechanism of action in telomere maintenance is the prevention of TRF1 PARsylation. By binding to the catalytic domain of TNKS2, this compound blocks the transfer of ADP-ribose units from NAD+ to TRF1. This leads to the stabilization of TRF1 on the telomeres, reinforcing its role as a negative regulator of telomere length. The persistent binding of TRF1 physically hinders telomerase from accessing the 3' overhang of the telomere, thereby inhibiting telomere elongation.[9] Long-term exposure to a TNKS2 inhibitor is expected to result in progressive telomere shortening, which can trigger a DNA damage response at the telomeres and ultimately lead to cellular senescence or apoptosis.[11]
Quantitative Data on Tankyrase Inhibition
The development of specific and potent Tankyrase inhibitors has enabled the quantitative assessment of their effects on cellular processes. The following table summarizes key quantitative data for representative Tankyrase inhibitors, including a recently identified selective TNKS2 inhibitor, TDI-012804, which serves as a proxy for the hypothetical this compound.
| Inhibitor | Target(s) | Assay Type | IC50 (nM) | Cell Line | Reference |
| TDI-012804 | TNKS2 | in vitro PARylation assay | < 50 | - | [12] |
| TDI-012804 | TNKS1 | in vitro PARylation assay | > 25-fold selective for TNKS2 | - | [12] |
| XAV939 | TNKS1/2 | in vitro PARylation assay | TNKS1: ~11, TNKS2: ~4 | - | [12] |
| G007-LK | TNKS1/2 | Biochemical Inhibition | TNKS1: 29, TNKS2: 6.3 | - | [3][13] |
| G007-LK | Wnt Signaling | Cellular Reporter Assay | 19 | COLO 320DM | [3] |
Signaling Pathway and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.
TNKS2 Signaling Pathway in Telomere Maintenance
Caption: TNKS2 PARsylates TRF1, leading to its dissociation from telomeres and allowing telomerase-mediated elongation. This compound inhibits TNKS2, stabilizing TRF1 on telomeres and preventing elongation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the impact of this compound on telomere maintenance and cellular outcomes.
Detailed Experimental Protocols
Telomere Restriction Fragment (TRF) Analysis by Southern Blot
This protocol is adapted from established methods for measuring telomere length.[14][15][16][17]
Objective: To measure the average length of telomeres in a population of cells.
Materials:
-
Genomic DNA extraction kit
-
Restriction enzymes (e.g., HinfI and RsaI) and corresponding buffers
-
Agarose (B213101) gel electrophoresis system
-
Nylon membrane
-
Hybridization oven
-
Telomere-specific probe (e.g., (TTAGGG)n), labeled with a detectable marker (e.g., digoxigenin (B1670575) or radioactivity)
-
Chemiluminescent or radioactive detection reagents
-
X-ray film or digital imaging system
Procedure:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from control and this compound-treated cells. Ensure the DNA is intact and not sheared.
-
Restriction Digest: Digest 2-5 µg of genomic DNA with restriction enzymes that do not cut within the telomeric repeats (e.g., a combination of HinfI and RsaI). This will generate terminal restriction fragments (TRFs) containing the telomeres.
-
Agarose Gel Electrophoresis: Separate the digested DNA on a 0.7% agarose gel. Run the gel at a low voltage for a long duration (e.g., 50V for 16 hours) to achieve good separation of large DNA fragments. Include a DNA ladder of known molecular weights.
-
Southern Blotting:
-
Depurinate the gel in 0.25 M HCl for 15 minutes.
-
Denature the DNA in the gel with 0.5 M NaOH, 1.5 M NaCl for 30 minutes.
-
Neutralize the gel in 0.5 M Tris-HCl (pH 7.5), 1.5 M NaCl for 30 minutes.
-
Transfer the DNA from the gel to a positively charged nylon membrane overnight using capillary transfer with 20x SSC buffer.
-
UV-crosslink the DNA to the membrane.
-
-
Hybridization:
-
Pre-hybridize the membrane in hybridization buffer for 1-2 hours at the appropriate temperature (e.g., 65°C).
-
Add the labeled telomeric probe to the hybridization buffer and incubate overnight.
-
-
Washing: Wash the membrane with low and high stringency buffers to remove the non-specifically bound probe.
-
Detection: Detect the probe signal using chemiluminescence or autoradiography.
-
Analysis: Determine the average TRF length by comparing the signal distribution to the molecular weight ladder.
Telomere Sister Chromatid Exchange (T-SCE) Assay
This protocol is based on the principles of Chromosome Orientation-Fluorescence In Situ Hybridization (CO-FISH).[18][19]
Objective: To visualize and quantify recombination events between sister telomeres.
Materials:
-
Cell culture medium supplemented with 5-bromo-2'-deoxyuridine (B1667946) (BrdU)
-
Colcemid
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (3:1 methanol:acetic acid)
-
Microscope slides
-
Hoechst 33258
-
UV light source
-
Exonuclease III
-
Telomere-specific Peptide Nucleic Acid (PNA) probes (one for the C-rich strand, one for the G-rich strand, labeled with different fluorophores)
-
Hybridization buffer
-
DAPI
-
Fluorescence microscope
Procedure:
-
BrdU Labeling: Culture cells for two cell cycles in the presence of BrdU to label the newly synthesized DNA strands.
-
Metaphase Arrest: Arrest cells in metaphase by treating with Colcemid.
-
Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution to swell the cells, and fix them in a methanol:acetic acid solution.
-
Metaphase Spreads: Drop the fixed cell suspension onto clean microscope slides to prepare metaphase spreads.
-
CO-FISH:
-
Stain the slides with Hoechst 33258.
-
Expose the slides to UV light to nick the BrdU-substituted DNA strand.
-
Digest the nicked strand with Exonuclease III to create single-stranded telomeric DNA.
-
Denature the slides and hybridize with fluorescently labeled, telomere-specific PNA probes for the C-rich and G-rich strands.
-
Wash the slides to remove the unbound probe and counterstain with DAPI.
-
-
Microscopy and Analysis: Visualize the chromosomes using a fluorescence microscope. T-SCE events will appear as chromosomes with telomeres that have signals from both the C-rich and G-rich strand probes on the same chromatid. Quantify the number of T-SCE events per chromosome.
Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)
This protocol is a standard method for detecting cellular senescence.[20][21][22][23]
Objective: To identify senescent cells based on the expression of senescence-associated β-galactosidase (SA-β-gal) activity at pH 6.0.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution:
-
Citric acid/sodium phosphate (B84403) buffer, pH 6.0
-
Potassium ferrocyanide
-
Potassium ferricyanide
-
NaCl
-
MgCl2
-
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) stock solution (20 mg/ml in dimethylformamide)
-
-
Bright-field microscope
Procedure:
-
Cell Seeding: Seed control and this compound-treated cells in culture dishes and allow them to adhere.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with the fixing solution for 5-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining:
-
Prepare the fresh staining solution by mixing the buffer components and adding the X-gal stock solution.
-
Add the staining solution to the cells, ensuring they are completely covered.
-
Incubate the cells at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in senescent cells. Protect from light.
-
-
Visualization and Quantification:
-
Wash the cells with PBS.
-
Visualize the cells under a bright-field microscope. Senescent cells will appear blue.
-
Quantify the percentage of blue, senescent cells in multiple fields of view.
-
Conclusion
The inhibition of Tankyrase 2 presents a compelling strategy for targeting telomere maintenance in cancer cells. This compound, as a representative selective inhibitor, serves as a valuable research tool to dissect the specific roles of TNKS2 in telomere biology and to evaluate its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the effects of TNKS2 inhibition on telomere length, genomic stability, and cellular senescence. Further research into selective TNKS2 inhibitors will be crucial for the development of novel anti-cancer therapies that exploit the vulnerabilities of telomere maintenance pathways.
References
- 1. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Tankyrase 2 Poly(ADP-Ribose) Polymerase Domain-Deleted Mice Exhibit Growth Defects but Have Normal Telomere Length and Capping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tnks2 tankyrase, TRF1-interacting ankyrin-related ADP-ribose polymerase 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Tankyrase 2 poly(ADP-ribose) polymerase domain-deleted mice exhibit growth defects but have normal telomere length and capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Tankyrase 1 as a target for telomere-directed molecular cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tankyrase promotes telomere elongation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation and Characterization of Telomere Length Maintenance in Tankyrase 2-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of telomere length by the Southern blot analysis of terminal restriction fragment lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. trn.tulane.edu [trn.tulane.edu]
- 16. Measurement of telomere length by the Southern blot analysis of terminal restriction fragment lengths | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. buckinstitute.org [buckinstitute.org]
- 21. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 22. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 23. cellbiolabs.com [cellbiolabs.com]
An In-Depth Technical Guide to TNKS-2-IN-1: A Quinazolinone-Based Tankyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TNKS-2-IN-1, also identified as Compound 13g, is a small molecule inhibitor belonging to the 2-arylquinazolin-4(3H)-one class of compounds. It demonstrates inhibitory activity against tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes that play a pivotal role in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is implicated in various cancers, making tankyrase inhibitors like this compound valuable tools for research and potential therapeutic development. This guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, including detailed experimental protocols and visualizations of relevant pathways and workflows.
Chemical Structure and Properties
This compound is a synthetic compound with the systematic IUPAC name 2-(4-nitrophenyl)quinazolin-4(3H)-one. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(4-nitrophenyl)quinazolin-4(3H)-one |
| SMILES | O=C1N=C(C2=CC=C(--INVALID-LINK--=O)C=C2)NC3=C1C=CC=C3[1] |
| CAS Number | 4765-59-7[1] |
| Molecular Formula | C₁₄H₉N₃O₃ |
| Molecular Weight | 267.24 g/mol |
Pharmacological Properties
This compound functions as an inhibitor of both tankyrase 1 and tankyrase 2. The available quantitative data on its inhibitory activity is presented in the following table.
| Target | IC₅₀ (nM) | Reference |
| TNKS1 | 259 | [1] |
| TNKS2 | 1100 | [1] |
A broader selectivity profile against other members of the poly (ADP-ribose) polymerase (PARP) family for this compound is not extensively documented in publicly available literature. Furthermore, detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) properties, have not been reported.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is through the inhibition of the enzymatic activity of tankyrase 1 and 2. These enzymes are key positive regulators of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus.
Upon Wnt ligand binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated. Tankyrases contribute to this process by poly-ADP-ribosylating (PARsylating) Axin, which leads to its ubiquitination by the E3 ligase RNF146 and proteasomal degradation. The degradation of Axin destabilizes the destruction complex, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes, which are often involved in cell proliferation and survival.
By inhibiting TNKS1 and TNKS2, this compound prevents the PARsylation-dependent degradation of Axin. This stabilizes the β-catenin destruction complex, leading to the continued degradation of β-catenin and the suppression of Wnt signaling.
Experimental Protocols
Synthesis of this compound
General Procedure for the Synthesis of 2-(4-nitrophenyl)quinazolin-4(3H)-one:
-
Reaction Setup: A mixture of anthranilamide and 4-nitrobenzaldehyde (B150856) (in equimolar amounts) is prepared in a suitable solvent, such as ethanol (B145695) or acetic acid.
-
Catalyst/Reagent Addition: A catalytic amount of an acid or a condensing agent may be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
In Vitro Tankyrase Enzymatic Assay
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against TNKS1 and TNKS2 using a chemiluminescent assay format.
Materials:
-
Recombinant human TNKS1 and TNKS2 enzymes
-
Histone H4 (or other suitable substrate)
-
Biotinylated NAD⁺
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂, DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
This compound (dissolved in DMSO)
-
96-well white microplates
-
Microplate reader with chemiluminescence detection capability
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with histone H4 by incubating overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histone.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer) and a no-enzyme control.
-
Reaction Mixture: Add the diluted this compound or control solutions to the wells. Then, add the recombinant TNKS1 or TNKS2 enzyme to all wells except the no-enzyme control.
-
Reaction Initiation: Start the enzymatic reaction by adding biotinylated NAD⁺ to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the PARsylation reaction to occur.
-
Detection: Wash the wells to remove unreacted components. Add streptavidin-HRP conjugate to each well and incubate. After another wash step, add the chemiluminescent substrate.
-
Data Acquisition: Immediately measure the chemiluminescence signal using a microplate reader.
-
Data Analysis: The signal intensity is proportional to the enzyme activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Wnt Signaling Assay (TOPflash Reporter Assay)
This assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway in a cellular context.
Materials:
-
A suitable human cell line (e.g., HEK293T or a Wnt-dependent cancer cell line)
-
TOPflash and FOPflash reporter plasmids (TOPflash contains TCF/LEF binding sites upstream of a luciferase reporter gene; FOPflash has mutated binding sites and serves as a negative control)
-
Renilla luciferase plasmid (for transfection normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Wnt3a conditioned medium or recombinant Wnt3a (to stimulate the pathway)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Wnt Stimulation: After a pre-incubation period with the inhibitor (e.g., 1-2 hours), add Wnt3a conditioned medium or recombinant Wnt3a to the wells to stimulate the Wnt pathway.
-
Incubation: Incubate the cells for a further period (e.g., 16-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is expressed as the ratio of TOPflash to FOPflash activity. Calculate the percent inhibition of Wnt signaling for each concentration of this compound and determine the IC₅₀ value.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial characterization of a novel tankyrase inhibitor like this compound.
Conclusion
This compound is a valuable research tool for studying the role of tankyrases in the Wnt/β-catenin signaling pathway and its implications in cancer biology. This guide provides a foundational understanding of its chemical properties, mechanism of action, and relevant experimental methodologies. Further research is warranted to fully elucidate its selectivity profile, pharmacokinetic properties, and potential as a therapeutic agent. The provided protocols and workflows offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of tankyrase inhibition.
References
The Role of Tankyrase 2 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tankyrase 2 (TNKS2), a member of the poly(ADP-ribose) polymerase (PARP) family, has emerged as a critical regulator of cancer cell proliferation.[1] This enzyme's multifaceted role in key cellular processes, including the Wnt/β-catenin signaling pathway, telomere maintenance, and mitotic spindle formation, positions it as a promising therapeutic target in oncology.[1][2] This technical guide provides an in-depth analysis of TNKS2's function in cancer, presenting quantitative data on its inhibition, detailed experimental protocols for its study, and visual representations of its associated signaling pathways.
Core Functions of Tankyrase 2 in Cancer
TNKS2 is a multidomain protein that catalyzes the poly(ADP-ribosyl)ation (PARsylation) of target proteins, leading to their ubiquitination and subsequent proteasomal degradation. This enzymatic activity is central to its role in promoting cancer cell proliferation through several key mechanisms:
-
Wnt/β-catenin Pathway Activation: TNKS2 is a key positive regulator of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, including colorectal cancer.[1] TNKS2 PARsylates Axin, a crucial component of the β-catenin destruction complex.[1] This modification marks Axin for degradation, leading to the stabilization and nuclear accumulation of β-catenin.[1] In the nucleus, β-catenin acts as a transcriptional coactivator, promoting the expression of genes involved in cell proliferation, migration, and survival.[3][4] Inhibition of TNKS2 stabilizes Axin, thereby suppressing Wnt/β-catenin signaling and inhibiting tumor growth.[1]
-
Telomere Maintenance: Tankyrases, including TNKS2, are involved in the regulation of telomere length.[1] While either TNKS1 or TNKS2 is sufficient for maintaining telomere length, their coordinated action is crucial.[2] In some cancer cells that rely on telomere maintenance for their continued proliferation, targeting TNKS2 can impact telomere stability.[1] However, studies in mice have shown that the deletion of the PARP domain of Tnks2 does not lead to significant changes in telomere length, suggesting a complex and potentially redundant role in this process.[5][6]
-
Mitotic Spindle Integrity: Both TNKS1 and TNKS2 are required to resolve telomere cohesion and maintain the integrity of the mitotic spindle during cell division.[2] Deregulation of this process can lead to chromosomal instability, a hallmark of cancer.
Quantitative Data on TNKS2 Inhibition and Knockdown
The development of small molecule inhibitors targeting tankyrases has provided valuable tools to probe their function and assess their therapeutic potential. The following tables summarize key quantitative data from studies on TNKS2 inhibitors and knockdown experiments.
Table 1: Inhibitory Activity of Selected Tankyrase Inhibitors
| Inhibitor | Target(s) | Cancer Cell Line | Assay Type | IC50 (nM) | Reference |
| G007-LK | TNKS1/2 | Various | Cell Growth Inhibition (GI50) | < 200 (in sensitive lines) | [7] |
| TDI-012804 | TNKS2-selective | DLD1 (TNKS1 HET) | TOP-Flash Reporter | < 100 | [3] |
| XAV939 | TNKS1/2 | DLD1 | In vitro PARylation | TNKS1: ~26, TNKS2: ~11 | [3][8] |
| OM-153 | TNKS1/2 | COLO 320DM | Cell Viability (GI50) | 10.1 | [9] |
| UAT-B | TNKS/USP25 | TNKS-overexpressing CRC | Cell Viability (IC50) | Varies by cell line | [10] |
Table 2: Effects of TNKS2 Knockdown on Cancer Cell Proliferation
| Cancer Type | Cell Line | Method | Effect on Proliferation | Quantitative Change | Reference |
| Non-Small Cell Lung Cancer | NCI-H647 | shRNA | Inhibition | 60% reduction in migration | [11] |
| Hepatocellular Carcinoma | HepG2, Huh7 | siRNA | Inhibition | Significant reduction | [12] |
| Lung Cancer | ED1, ED2, A549, Hop62 | siRNA | Inhibition | Significant reduction | [13] |
Signaling Pathways and Logical Relationships
To visualize the intricate roles of TNKS2, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Wnt/β-catenin signaling pathway and the role of TNKS2.
Caption: Logical relationships of TNKS2 functions in cancer.
Caption: General experimental workflow for studying TNKS2.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of TNKS2 in cancer cell proliferation.
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of TNKS2 inhibition or knockdown on cancer cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
TNKS2 inhibitor or siRNA targeting TNKS2
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Inhibitor: Prepare serial dilutions of the TNKS2 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
siRNA: Transfect cells with siRNA targeting TNKS2 or a non-targeting control siRNA according to the manufacturer's protocol.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
Objective: To analyze the protein levels of TNKS2, Axin, and β-catenin following TNKS2 inhibition or knockdown.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TNKS2, anti-Axin, anti-β-catenin, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP)
Objective: To determine the interaction between TNKS2 and Axin.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-Axin)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as listed above)
Protocol:
-
Cell Lysis: Lyse treated or untreated cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-Axin) or control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against TNKS2 and Axin.
Conclusion and Future Directions
Tankyrase 2 plays a significant pro-proliferative role in cancer cells, primarily through its potentiation of the Wnt/β-catenin signaling pathway. Its involvement in other critical cellular processes like telomere maintenance and mitosis further underscores its importance as a therapeutic target. The quantitative data from inhibitor and knockdown studies provide a strong rationale for the continued development of TNKS2-selective inhibitors. The detailed experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the intricate functions of TNKS2 and to evaluate the efficacy of novel therapeutic strategies targeting this key enzyme in cancer. Future research should focus on elucidating the context-dependent roles of TNKS2 in different cancer types and exploring combination therapies to overcome potential resistance mechanisms.
References
- 1. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TNKS2 tankyrase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. Tankyrase 2 Poly(ADP-Ribose) Polymerase Domain-Deleted Mice Exhibit Growth Defects but Have Normal Telomere Length and Capping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation and Characterization of Telomere Length Maintenance in Tankyrase 2-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tankyrase 2 promotes lung cancer cell malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Stabilization of Axin Protein by Tankyrase Inhibition: A Case Study with TNKS-2-IN-1
Disclaimer: The compound "TNKS-2-IN-1" is used as a representative model for a potent and selective Tankyrase inhibitor. The data and methodologies presented herein are based on established findings for well-characterized Tankyrase inhibitors, such as XAV939 and G007-LK, and are intended to illustrate the expected effects and experimental approaches for a compound of this class.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and development.[1] Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[2][3] Axin is a scaffold protein that serves as a concentration-limiting component of the β-catenin destruction complex.[4][5] This complex targets β-catenin for proteasomal degradation, thereby preventing its accumulation and translocation to the nucleus where it would otherwise activate target gene transcription.[1][6]
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that post-translationally modify target proteins by adding poly(ADP-ribose) (PAR) chains.[7][8] Tankyrases PARsylate Axin, which marks it for ubiquitination and subsequent degradation by the proteasome.[4][9][10] This action of Tankyrases leads to the destabilization of the β-catenin destruction complex and the activation of Wnt signaling.
Tankyrase inhibitors, exemplified here by the hypothetical compound this compound, are small molecules that block the catalytic activity of TNKS1/2.[11][12] By inhibiting Tankyrase, these compounds prevent the PARsylation of Axin, leading to its stabilization and accumulation.[4][5][9] The increased levels of Axin enhance the assembly and activity of the β-catenin destruction complex, promoting the degradation of β-catenin and thereby antagonizing Wnt signaling.[13][14][15] This guide provides a technical overview of the mechanism of action of this compound, focusing on its effect on Axin protein stabilization, and details the experimental protocols to investigate these effects.
Mechanism of Action: Axin Stabilization
The primary mechanism by which this compound stabilizes Axin is through the inhibition of Tankyrase-mediated poly(ADP-ribosyl)ation (PARsylation). In the absence of an inhibitor, Tankyrase binds to a specific motif on Axin and catalyzes the attachment of PAR chains.[4][7] This modification is recognized by the E3 ubiquitin ligase RNF146, which then poly-ubiquitinates Axin, targeting it for degradation by the 26S proteasome.[7] this compound, by binding to the catalytic domain of Tankyrases, prevents the PARsylation of Axin.[7] This lack of a degradation signal allows Axin to accumulate within the cell, leading to the enhanced formation of the β-catenin destruction complex.[9][16]
Data Presentation
The following tables summarize the expected quantitative effects of this compound on Axin protein levels and stability, based on data from representative Tankyrase inhibitors.
Table 1: Dose-Dependent Effect of this compound on Axin1 Protein Levels
| This compound Concentration (µM) | Axin1 Protein Level (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.8 |
| 0.5 | 3.2 |
| 1.0 | 4.5 |
| 5.0 | 4.8 |
| 10.0 | 4.9 |
Data are representative of Western blot analysis of a Wnt-addicted cell line (e.g., SW480) treated for 24 hours.
Table 2: Time-Course of Axin1 Protein Stabilization by this compound
| Time (hours) | Axin1 Protein Level (Fold Change vs. t=0) |
| 0 | 1.0 |
| 2 | 1.5 |
| 4 | 2.5 |
| 8 | 3.8 |
| 16 | 4.6 |
| 24 | 4.7 |
Data are representative of Western blot analysis of a Wnt-addicted cell line (e.g., SW480) treated with 1 µM this compound.
Table 3: Effect of this compound on Axin1 Protein Half-Life
| Treatment | Axin1 Half-Life (minutes) |
| Vehicle (DMSO) | ~40 |
| This compound (1 µM) | >240 |
Data are representative of a cycloheximide (B1669411) chase assay performed in a suitable cell line.
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on Axin protein stabilization are provided below.
Western Blot for Axin Protein Levels
This protocol details the detection and quantification of Axin protein levels in cell lysates following treatment with this compound.
a. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., SW480, DLD-1, or HEK293T) in 6-well plates.
-
Allow cells to reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
b. Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[17]
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit.[9]
d. SDS-PAGE and Protein Transfer:
-
Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.[18]
-
Load 30-50 µg of protein per lane onto a 7.5% or 10% SDS-polyacrylamide gel.[9][19]
-
Perform electrophoresis to separate proteins by size.[20]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][17]
e. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9][21]
-
Incubate the membrane with a primary antibody against Axin1 (or Axin2) overnight at 4°C with gentle agitation.[20][22]
-
Wash the membrane three times with TBST for 10 minutes each.[20][22]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane three times with TBST for 10 minutes each.[22]
f. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize Axin protein levels to a loading control (e.g., β-actin or GAPDH).
Cycloheximide (CHX) Chase Assay for Protein Half-Life
This assay is used to determine the half-life of Axin protein by inhibiting new protein synthesis and observing the rate of its degradation.[23][24][25]
a. Cell Culture and Pre-treatment:
-
Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Treat cells with this compound (e.g., 1 µM) or vehicle for a period sufficient to induce Axin stabilization (e.g., 4-6 hours).
b. Cycloheximide Treatment and Cell Harvesting:
-
Add cycloheximide (CHX) to the cell culture medium at a final concentration of 50-100 µg/mL to block protein synthesis.[26]
-
Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 120, 240 minutes).[23][26] The t=0 time point represents the protein level at the time of CHX addition.
-
For each time point, wash cells with ice-cold PBS and lyse as described in the Western blot protocol.
c. Western Blot Analysis:
-
Perform Western blotting on the lysates from each time point as described previously.
-
Detect Axin and a loading control.
d. Data Analysis:
-
Quantify the Axin band intensity for each time point and normalize to the loading control.
-
Express the Axin protein level at each time point as a percentage of the level at t=0.
-
Plot the percentage of remaining Axin protein against time on a semi-logarithmic graph to determine the protein half-life.
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of this compound in the Wnt/β-catenin pathway.
Experimental Workflow Diagrams
Caption: Workflow for Western blot analysis of Axin stabilization.
Caption: Workflow for Cycloheximide (CHX) chase assay.
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 7. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. benchchem.com [benchchem.com]
- 10. Phosphorylation of axin within biomolecular condensates counteracts its tankyrase-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling [ideas.repec.org]
- 16. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation | PLOS One [journals.plos.org]
- 17. benchchem.com [benchchem.com]
- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 19. benchchem.com [benchchem.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. ptglab.com [ptglab.com]
- 23. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 24. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 26. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of TNKS-2-IN-1: A Technical Guide to a Novel Tankyrase 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and development of the Tankyrase 2 (TNKS2) inhibitor, TNKS-2-IN-1 (also known as Compound 13g), and other exemplary TNKS2 inhibitors. This document provides a comprehensive overview of their mechanism of action, quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play crucial roles in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[1][2] Inhibition of tankyrase activity, particularly TNKS2, has emerged as a promising therapeutic strategy for cancers dependent on aberrant Wnt signaling.[3][4] This guide focuses on this compound, a notable inhibitor of TNKS2, and provides comparative data for other significant TNKS2 inhibitors to offer a broader context for researchers in the field.
Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway
TNKS1 and TNKS2 promote the degradation of Axin, a key component of the β-catenin destruction complex. By poly(ADP-ribosyl)ating (PARsylating) Axin, tankyrases mark it for ubiquitination and subsequent proteasomal degradation.[5] The degradation of Axin leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes, promoting cell proliferation.[6]
TNKS inhibitors, such as this compound, block the catalytic activity of tankyrases. This prevents the PARsylation of Axin, leading to its stabilization. A stable destruction complex can then effectively phosphorylate β-catenin, targeting it for degradation and thereby inhibiting the pro-proliferative Wnt signaling pathway.[7][8]
Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the point of intervention by TNKS2 inhibitors.
Caption: Wnt/β-catenin signaling pathway and the mechanism of TNKS2 inhibition.
Quantitative Data
The following tables summarize the in vitro and cellular activities of this compound and other key TNKS2 inhibitors.
Table 1: In Vitro Biochemical Activity of TNKS Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound (Compound 13g) | TNKS1 | 259 | [1] |
| TNKS2 | 1100 | [1] | |
| TNKS1/2-IN-1 | TNKS1/2 | pIC50: 7.1-8.2 | [9] |
| TNKS1/2-IN-2 (Compound 21) | TNKS1 | 4 | [10] |
| TNKS2 | 63 | [10] | |
| 5k | TNKS1 | 2.5 | [8] |
| TNKS2 | 1.2 | [8] |
Table 2: Cellular Activity of TNKS Inhibitors
| Compound | Cell Line | Assay | EC50 / IC50 (nM) | Reference |
| TNKS1/2-IN-2 (Compound 21) | A549 | Proliferation | 39.5 | [10] |
| H292 | Proliferation | 12.8 | [10] | |
| 5k | DLD-1 | Wnt Reporter | 18 | [8] |
| RK-287107 (40c) | COLO-320DM | Proliferation | 1.8 | [11] |
| COLO-320DM | Wnt Reporter | 0.8 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and development of TNKS2 inhibitors.
In Vitro TNKS2 Histone Ribosylation Assay (Chemiluminescent)
This assay measures the enzymatic activity of TNKS2 by detecting the PARsylation of histone proteins.
Materials:
-
Purified recombinant TNKS2 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Assay Buffer
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Plate reader capable of measuring chemiluminescence
Protocol:
-
Plate Preparation: Histone proteins are pre-coated onto a 96-well plate.
-
Enzyme Reaction:
-
Add the TNKS2 enzyme to the assay buffer.
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate for a defined period (e.g., 1 hour) at 30°C to allow for the PARsylation reaction to occur.
-
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent HRP substrate.
-
-
Data Acquisition: Immediately measure the chemiluminescence using a plate reader. The signal intensity is proportional to the TNKS2 activity.
-
Data Analysis: Calculate the IC50 values by plotting the inhibitor concentration versus the percentage of TNKS2 inhibition.
(Protocol based on the principles described in the TNKS2 Histone Ribosylation Assay Kit by BPS Bioscience.[12])
Wnt/β-catenin Reporter (TOPFlash) Assay
This cell-based assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash plasmid (containing TCF/LEF binding sites upstream of a luciferase reporter gene)
-
FOPFlash plasmid (mutated TCF/LEF binding sites, as a negative control)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent
-
Wnt3a conditioned media or LiCl (to activate the Wnt pathway)
-
Test inhibitor
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect the cells with TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent.
-
Pathway Activation and Inhibition:
-
After 24 hours, replace the medium with fresh medium containing Wnt3a or LiCl to activate the Wnt pathway.
-
Add the test inhibitor at various concentrations.
-
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luciferase Measurement:
-
Measure the firefly luciferase activity (from TOPFlash/FOPFlash).
-
Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the control (uninhibited, Wnt-activated) cells to determine the inhibitory effect of the compound.
Cell Viability (MTS) Assay
This assay determines the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., COLO-320DM)
-
96-well plate
-
Complete growth medium
-
Test inhibitor
-
MTS reagent
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After allowing the cells to adhere (typically 24 hours), treat them with various concentrations of the test inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Drug Discovery and Development Workflow
The discovery of potent and selective TNKS2 inhibitors often follows a structure-guided drug design approach.
Caption: A typical workflow for the discovery and development of a TNKS2 inhibitor.
This workflow often begins with high-throughput screening or fragment-based screening to identify initial hit compounds.[7] Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, are then employed to understand how these hits bind to the TNKS2 active site.[3] This structural information guides medicinal chemistry efforts to optimize the lead compounds, improving their potency, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies.[8] Promising candidates then undergo extensive in vitro and in vivo testing before advancing to preclinical development.
Conclusion
This compound and other selective TNKS2 inhibitors represent a promising class of targeted therapies for Wnt-dependent cancers. This technical guide provides a foundational understanding of their mechanism of action, a summary of their biological activity, and detailed protocols for their evaluation. The continued development of potent and selective TNKS2 inhibitors, guided by the principles and methodologies outlined herein, holds significant potential for advancing cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genecards.org [genecards.org]
- 3. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Functions of TNKS1 and Its Relationship with Wnt/β-Catenin Pathway in Astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Optimization of 2-Arylquinazolin-4-ones into a Potent and Selective Tankyrase Inhibitor Modulating Wnt Pathway Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rcsb.org [rcsb.org]
- 12. bpsbioscience.com [bpsbioscience.com]
Target Validation of Tankyrase 2 Inhibition in Colorectal Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperactivation of the Wnt/β-catenin signaling pathway is a critical driver in the majority of colorectal cancers (CRC), often initiated by mutations in the Adenomatous polyposis coli (APC) gene.[1] Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in potentiating Wnt signaling.[2][3] They do so by targeting AXIN1/2, key components of the β-catenin destruction complex, for poly(ADP-ribosyl)ation (PARsylation) and subsequent proteasomal degradation.[2][4] This leads to the stabilization and nuclear translocation of β-catenin, and ultimately, the transcription of oncogenic target genes.[5] Inhibition of tankyrase activity presents a promising therapeutic strategy to suppress Wnt-driven tumor growth by stabilizing Axin proteins and promoting β-catenin degradation.[3][4] This technical guide provides an in-depth overview of the target validation of TNKS2 in CRC models, using a representative TNKS2 inhibitor, herein referred to as TNKS-2-IN-1, based on preclinical data from various potent and selective tankyrase inhibitors.
Mechanism of Action: this compound in the Wnt/β-catenin Pathway
This compound is a small molecule inhibitor that targets the catalytic PARP domain of TNKS1 and TNKS2.[4] By inhibiting the enzymatic activity of tankyrases, this compound prevents the PARsylation of AXIN1 and AXIN2.[3] This leads to the stabilization and accumulation of Axin proteins, thereby enhancing the assembly and activity of the β-catenin destruction complex.[2] The destruction complex then effectively phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[5] The reduction in nuclear β-catenin levels leads to the downregulation of Wnt target genes, such as MYC and AXIN2, resulting in decreased cancer cell proliferation and tumor growth.[2]
Data Presentation
In Vitro Efficacy of TNKS Inhibitors in Colorectal Cancer Cell Lines
The anti-proliferative activity of various TNKS inhibitors has been evaluated across a panel of CRC cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a range of sensitivities, with some cell lines exhibiting high sensitivity to tankyrase inhibition.
| Compound | Cell Line | APC Status | IC50 (µM) | Reference |
| UAT-B | SW480 | Mutant | 0.11 | [6] |
| SW620 | Mutant | 0.43 | [6] | |
| HCT116 | Wild-type | 0.21 | [6] | |
| RKO | Wild-type | 65.46 | [6] | |
| DLD-1 | Mutant | 0.36 | [6] | |
| G007-LK | COLO-320DM | Mutant | < 0.2 | [7] |
| RK-287107 | COLO-320DM | Mutant | IC50 for TNKS1: 0.0143, TNKS2: 0.0106 | [8] |
| SW403 | Mutant | Not specified | [2] |
In Vivo Efficacy of TNKS Inhibitors in Colorectal Cancer Xenograft Models
The anti-tumor efficacy of TNKS inhibitors has been demonstrated in several preclinical xenograft models of human CRC.
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| G007-LK | COLO-320DM | 100 mg/kg, daily | Not specified, significant inhibition | [3][9] |
| SW403 | 100 mg/kg, daily | 71 | [9] | |
| HCT-15 | Not specified | Not sensitive | [9] | |
| DLD-1 | Not specified | Not sensitive | [9] | |
| RK-287107 | COLO-320DM | Intraperitoneal or oral | Significant suppression | [2][10] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well or 384-well plates
-
CRC cell lines
-
Culture medium
-
This compound (or other TNKS inhibitors)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed CRC cells in opaque-walled multiwell plates in a final volume of 100 µL (96-well) or 25 µL (384-well) of culture medium.[11]
-
Incubate the plates overnight to allow for cell attachment.
-
Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours).[6]
-
Equilibrate the plates to room temperature for approximately 30 minutes.[12]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values using appropriate software.
Western Blotting for Wnt Pathway Proteins
This technique is used to detect changes in the protein levels of key components of the Wnt/β-catenin pathway following treatment with this compound.
Materials:
-
CRC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-TNKS1/2, anti-AXIN1, anti-AXIN2, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescence detection system.
In Vivo Xenograft Tumor Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
CRC cell line (e.g., COLO-320DM)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
Protocol:
-
Subcutaneously implant CRC cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[9]
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via the desired route (e.g., intraperitoneal or oral) and schedule (e.g., daily).[2]
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week) using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.[9]
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting or gene expression analysis).[9]
Conclusion
The target validation of TNKS2 in colorectal cancer models demonstrates a compelling rationale for the development of tankyrase inhibitors as a therapeutic strategy. The representative data for "this compound" compiled from various potent inhibitors show significant anti-proliferative effects in CRC cell lines and anti-tumor efficacy in preclinical xenograft models. The mechanism of action, centered on the stabilization of the β-catenin destruction complex via Axin accumulation, is well-supported by molecular data. The provided experimental protocols offer a framework for researchers to further investigate and validate novel TNKS inhibitors. While challenges such as potential on-target intestinal toxicity need to be carefully managed, the continued exploration of tankyrase inhibition holds promise for the treatment of Wnt-driven colorectal cancers.[9][13]
References
- 1. biorxiv.org [biorxiv.org]
- 2. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. aacrjournals.org [aacrjournals.org]
The Inhibition of Tankyrase 2: A Technical Guide to its Biological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tankyrase 2 (TNKS2), a member of the poly(ADP-ribose) polymerase (PARP) family, has emerged as a critical regulator of diverse cellular processes, making it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of the biological functions associated with TNKS2 inhibition. It delves into the molecular mechanisms by which TNKS2 modulates key signaling pathways, most notably the Wnt/β-catenin cascade, and its roles in telomere maintenance and DNA damage repair. This document summarizes key quantitative data, provides detailed experimental protocols for studying TNKS2 inhibition, and presents visual diagrams of the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Biological Functions of Tankyrase 2
Tankyrase 2 is a multifaceted enzyme involved in a variety of cellular functions primarily through its poly(ADP-ribosyl)ation (PARsylation) activity. This post-translational modification targets specific proteins for ubiquitination and subsequent proteasomal degradation.[1]
Regulation of Wnt/β-catenin Signaling
The most well-characterized function of TNKS2 is its role as a positive regulator of the canonical Wnt/β-catenin signaling pathway.[2] TNKS2, along with its homolog Tankyrase 1 (TNKS1), targets Axin1 and Axin2, key scaffolding proteins of the β-catenin destruction complex, for PARsylation.[3][4] This modification leads to the ubiquitination and degradation of Axin, resulting in the stabilization and nuclear accumulation of β-catenin, and the subsequent activation of Wnt target genes that drive cell proliferation.[3][5] Inhibition of TNKS2 stabilizes Axin, thereby promoting the degradation of β-catenin and attenuating Wnt signaling.[3][6] This function is of particular interest in cancers with aberrant Wnt pathway activation, such as many colorectal cancers.[6]
Telomere Maintenance
Tankyrase 2 is also implicated in the regulation of telomere length.[7][8] It interacts with and PARsylates the telomeric repeat-binding factor 1 (TRF1), a component of the shelterin complex that protects telomeres.[8] PARsylation of TRF1 by TNKS2 leads to its dissociation from telomeres, allowing for telomerase-mediated telomere elongation.[7][8] Inhibition of TNKS2 can therefore impact telomere homeostasis, a process crucial for the sustained proliferation of cancer cells.[2]
DNA Damage Response
Emerging evidence suggests a role for TNKS2 in the DNA damage response (DDR).[9][10] TNKS2 has been shown to be recruited to sites of DNA double-strand breaks (DSBs) and to promote homologous recombination (HR), a major DNA repair pathway.[9][10] Inhibition of TNKS2 may therefore sensitize cancer cells to DNA-damaging agents.[11]
Other Cellular Processes
Beyond these core functions, TNKS2 has been linked to various other cellular processes, including glucose metabolism, mitosis, and the regulation of other tumor suppressors like PTEN and angiomotin.[1]
Quantitative Data on Tankyrase 2 Inhibition
The following tables summarize key quantitative data related to the inhibition of TNKS2, providing a comparative overview of inhibitor potencies and their effects on cancer cell lines.
Table 1: IC50 Values of Selected Tankyrase 2 Inhibitors
| Inhibitor | TNKS2 IC50 (nM) | TNKS1 IC50 (nM) | Reference(s) |
| G007-LK | 25 | 46 | [12] |
| XAV939 | 4 | 11 | [6] |
| RK-287107 | 10.6 | 14.3 | [6] |
| Compound [I] | 1.5 | - | [13] |
| Compound [II] | 11 | - | [13] |
Table 2: Growth Inhibition (GI50) of G007-LK in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference(s) |
| COLO 320DM | Colorectal Cancer | 0.43 - 1.5 | [14] |
| SW403 | Colorectal Cancer | Sensitive (<0.2) | [11] |
| OVCAR-4 | Ovarian Cancer | Sensitive (<0.2) | [15] |
| H23 | Lung Cancer | Sensitive (<0.2) | [15] |
| RKO | Colorectal Cancer | Resistant | [11] |
| HCT-116 | Colorectal Cancer | Resistant | [11] |
| DLD-1 | Colorectal Cancer | Resistant | [11] |
Table 3: Qualitative and Semi-Quantitative Effects of TNKS2 Inhibition on Protein Levels
| Treatment | Cell Line | Effect on Axin1/2 Levels | Effect on β-catenin Levels | Reference(s) |
| XAV939 (10 µM) | MDA-MB-231, MCF-7 | Increased Axin1 and Axin2 | Decreased | [1] |
| XAV939 (10 µM) | SW480, SW620 | Increased Axin | Decreased total and nuclear β-catenin | [10] |
| G007-LK | SW480 | Increased Axin2 | Decreased total and active β-catenin | [14] |
| TNKS1/2 siRNA | HepG2, Huh7 | - | Decreased nuclear β-catenin | [16] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflows are provided below using the DOT language for Graphviz.
Caption: Wnt/β-catenin signaling pathway and the effect of TNKS2 inhibition.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for MTS/MTT cell viability assay.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological functions of Tankyrase 2 inhibition.
Western Blot Analysis for Axin and β-catenin Stabilization
Objective: To qualitatively and semi-quantitatively assess the protein levels of Axin and β-catenin in response to TNKS2 inhibition.
Materials:
-
Cell lines of interest (e.g., SW480, DLD1, HEK293T)
-
TNKS2 inhibitor (e.g., XAV939, G007-LK) and vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the TNKS2 inhibitor at various concentrations and time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against Axin1, β-catenin, and a loading control overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein levels.
Cell Viability Assay (MTS/MTT)
Objective: To determine the effect of TNKS2 inhibition on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
TNKS2 inhibitor
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the TNKS2 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours to allow for the conversion of the reagent by viable cells.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to calculate the percentage of cell viability. Plot the data to determine the half-maximal growth inhibitory concentration (GI50).[9][19]
In Vitro Tankyrase 2 Activity Assay
Objective: To measure the enzymatic activity of TNKS2 and to determine the IC50 values of inhibitors. Commercial kits are available for various formats (colorimetric, chemiluminescent, AlphaLISA). The following is a general protocol for a chemiluminescent assay.[20][21]
Materials:
-
Recombinant human TNKS2 enzyme
-
Histone-coated microplate
-
Biotinylated NAD+
-
Assay buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Inhibitor Addition: Add the TNKS2 inhibitor at various concentrations to the wells of the histone-coated plate.
-
Enzyme Reaction: Add the TNKS2 enzyme and biotinylated NAD+ to initiate the PARsylation reaction. Incubate at room temperature for a specified time.
-
Detection: Wash the plate and add Streptavidin-HRP. After another incubation and wash, add the chemiluminescent substrate.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: The light output is proportional to TNKS2 activity. Plot the results to determine the IC50 value of the inhibitor.
siRNA-Mediated Knockdown of Tankyrase 2
Objective: To specifically deplete TNKS2 expression and assess its impact on cellular functions.
Materials:
-
Cell line of interest
-
siRNA targeting TNKS2 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
Procedure:
-
Cell Seeding: Seed cells in a manner that they will be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation: Dilute the siRNA and the transfection reagent separately in serum-free medium. Then, combine the two solutions and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level (by qRT-PCR) and/or protein level (by Western blot).
-
Functional Assays: Perform downstream functional assays, such as cell viability assays or Western blotting for downstream targets, to evaluate the phenotypic consequences of TNKS2 depletion.[16][22]
Conclusion
The inhibition of Tankyrase 2 presents a promising therapeutic strategy, primarily through its potent regulation of the Wnt/β-catenin signaling pathway. The stabilization of Axin and subsequent degradation of β-catenin upon TNKS2 inhibition have been demonstrated to effectively curb the proliferation of cancer cells dependent on this pathway. Furthermore, the roles of TNKS2 in telomere maintenance and DNA damage repair offer additional avenues for therapeutic exploitation, potentially in combination with other anticancer agents. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary tools and information to further investigate the biological functions of TNKS2 and to accelerate the development of novel therapeutics targeting this enzyme. The continued exploration of TNKS2 biology will undoubtedly uncover new insights into its role in health and disease, paving the way for innovative treatment strategies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Generation and Characterization of Telomere Length Maintenance in Tankyrase 2-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tankyrase 2 Poly(ADP-Ribose) Polymerase Domain-Deleted Mice Exhibit Growth Defects but Have Normal Telomere Length and Capping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tankyrases Promote Homologous Recombination and Check Point Activation in Response to DSBs | PLOS Genetics [journals.plos.org]
- 10. Tankyrases Promote Homologous Recombination and Check Point Activation in Response to DSBs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phosphorylation of axin within biomolecular condensates counteracts its tankyrase-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation | PLOS One [journals.plos.org]
- 15. Identifying and Validating Tankyrase Binders and Substrates: A Candidate Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. beta-Catenin Antibody | Cell Signaling Technology [cellsignal.com]
- 18. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Tankyrase Inhibitor TNKS-2-IN-1: A Technical Guide to its Interaction with the YAP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the interaction between the tankyrase inhibitor, TNKS-2-IN-1, and the YAP (Yes-associated protein) signaling pathway. While direct experimental data for this compound on the YAP pathway is not extensively available in current literature, this document extrapolates its mechanism and effects based on the well-established actions of other potent tankyrase inhibitors. This compound is a potent inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2) with IC50 values of 259 nM and 1100 nM, respectively.[1] The primary mechanism of action involves the stabilization of Angiomotin (AMOT) family proteins, which are negative regulators of the transcriptional co-activator YAP. By preventing the degradation of AMOT, this compound indirectly suppresses YAP activity, leading to the downregulation of its target genes involved in cell proliferation and oncogenesis. This guide offers a comprehensive overview of the underlying signaling pathway, quantitative data from studies on mechanistically similar tankyrase inhibitors, detailed experimental protocols for investigating this interaction, and visual diagrams to elucidate the core concepts.
Introduction: The YAP Signaling Pathway and Tankyrase Inhibition
The Hippo-YAP signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[2] Its dysregulation is implicated in the development and progression of various cancers. The central effector of this pathway is the transcriptional co-activator YAP, which, when active, translocates to the nucleus and binds to TEAD transcription factors to drive the expression of genes that promote cell growth.[2]
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They have been identified as positive regulators of the YAP signaling pathway.[2] Tankyrase inhibitors, a class of small molecules that includes this compound, have emerged as potential therapeutic agents for cancers with hyperactivated YAP signaling.
Mechanism of Action: How this compound Inhibits the YAP Pathway
The inhibitory effect of this compound on the YAP pathway is indirect and is mediated by the Angiomotin (AMOT) family of proteins. The established mechanism is as follows:
-
Tankyrase-Mediated Degradation of AMOT: Tankyrases (TNKS1/2) interact with and poly-ADP-ribosylate (PARsylate) AMOT proteins.[2][3]
-
Ubiquitination and Proteasomal Degradation: This PARsylation event marks the AMOT proteins for ubiquitination by the E3 ubiquitin ligase RNF146, leading to their subsequent degradation by the proteasome.[2]
-
This compound Intervention: As a tankyrase inhibitor, this compound blocks the catalytic activity of TNKS1 and TNKS2. This prevents the PARsylation of AMOT proteins.
-
Stabilization of AMOT: The inhibition of PARsylation leads to the stabilization and accumulation of AMOT proteins within the cell.[2][4]
-
Sequestration of YAP: AMOT proteins are known to bind to YAP and sequester it in the cytoplasm, thereby preventing its nuclear translocation and transcriptional activity.[2][4]
-
Suppression of YAP Target Genes: The cytoplasmic retention of YAP leads to a reduction in the expression of its downstream target genes, such as CTGF and CYR61, which are involved in cell proliferation and migration.[2]
This mechanism highlights a novel therapeutic strategy for targeting YAP-driven cancers.
Quantitative Data on the Effects of Tankyrase Inhibitors on the YAP Pathway
The following tables summarize quantitative data from studies on well-characterized tankyrase inhibitors that share the same mechanism of action as this compound. This data serves as a reference for the expected effects of this compound.
Table 1: Effect of Tankyrase Inhibitors on YAP/TEAD Luciferase Reporter Activity
| Cell Line | Inhibitor | Concentration | Inhibition of Luciferase Activity | Reference |
| HeLa | XAV939 | 1 µM | ~50% | [5] |
| HeLa | XAV939 | 10 µM | ~75% | [5] |
| HeLa | JW55 | 10 µM | ~60% | [2] |
| HeLa | WIKI4 | 10 µM | ~70% | [2] |
Table 2: Effect of Tankyrase Inhibitors on the mRNA Expression of YAP Target Genes
| Cell Line | Inhibitor | Concentration | Target Gene | Fold Change in mRNA Expression | Reference |
| MCF10A | XAV939 | 10 µM | CTGF | ~0.4 | [5] |
| MCF10A | XAV939 | 10 µM | CYR61 | ~0.5 | [5] |
| HEK293A | XAV939 | 10 µM | CTGF | ~0.3 | [5] |
| HEK293A | XAV939 | 10 µM | CYR61 | ~0.4 | [5] |
Visualizing the Interaction: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: Mechanism of this compound-mediated YAP inhibition.
Experimental Workflow Diagram: Luciferase Reporter Assay
Caption: Workflow for a YAP/TEAD Luciferase Reporter Assay.
Detailed Experimental Protocols
Western Blotting for AMOT and YAP Protein Levels
This protocol describes the detection of AMOT and YAP protein levels in cell lysates following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AMOT, anti-YAP, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.[6]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against AMOT, YAP, and the loading control overnight at 4°C.[6]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
Wash the membrane again with TBST.
-
-
Detection:
Co-Immunoprecipitation (Co-IP) of Tankyrase and AMOT
This protocol is for verifying the interaction between Tankyrase and AMOT and assessing the effect of this compound on this interaction.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-TNKS1/2)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-TNKS1/2 and anti-AMOT)
Procedure:
-
Cell Lysate Preparation:
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[9]
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer (e.g., by boiling in Laemmli buffer).[9]
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against TNKS1/2 and AMOT to detect the co-immunoprecipitated protein.[2]
-
YAP/TEAD Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of YAP.
Materials:
-
HEK293T or other suitable cell line
-
YAP/TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).[10]
-
-
Cell Lysis and Luciferase Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in YAP/TEAD activity relative to the vehicle control.
-
Quantitative Real-Time PCR (qPCR) for YAP Target Genes
This protocol measures the mRNA levels of YAP target genes like CTGF and CYR61.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
qPCR:
-
Set up qPCR reactions using the cDNA, primers for the target and housekeeping genes, and the qPCR master mix.[12]
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[11]
-
Conclusion and Future Directions
This compound, as a potent tankyrase inhibitor, is poised to be a valuable tool for investigating the role of the YAP signaling pathway in cancer and other diseases. Its mechanism of action through the stabilization of AMOT provides a clear rationale for its anti-proliferative effects in YAP-driven cancers. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the specific effects of this compound and to explore its therapeutic potential.
Future research should focus on:
-
Directly assessing the efficacy of this compound in inhibiting YAP activity in various cancer cell lines and in vivo models.
-
Investigating potential off-target effects and the broader impact on other signaling pathways.
-
Exploring combination therapies where this compound could synergize with other anti-cancer agents.
This technical guide serves as a foundational resource for the scientific community to advance the understanding and application of tankyrase inhibitors in the context of YAP signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiomotin stabilization by tankyrase inhibitors antagonizes constitutive TEAD-dependent transcription and proliferation of human tumor cells with Hippo pathway core component mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. m.youtube.com [m.youtube.com]
- 6. origene.com [origene.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. TNKS1/2-IN-1 | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mybiosource.com [mybiosource.com]
Methodological & Application
Application Notes and Protocols for TNKS-2-IN-1 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TNKS-2-IN-1 is an inhibitor of Tankyrase-2 (TNKS2), a member of the poly (ADP-ribose) polymerase (PARP) family of enzymes. Tankyrases, including TNKS1 and TNKS2, play a crucial role in various cellular processes, most notably in the regulation of the Wnt/β-catenin signaling pathway.[1][2] By catalyzing the poly-ADP-ribosylation (PARsylation) of Axin, a key scaffold protein in the β-catenin destruction complex, tankyrases mark Axin for ubiquitination and subsequent proteasomal degradation.[3][4] Inhibition of tankyrase activity leads to the stabilization of Axin, thereby enhancing the degradation of β-catenin and suppressing Wnt signaling.[4] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, making tankyrase inhibitors like this compound valuable tools for research and potential therapeutic development.[3][5]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, including its effects on Wnt signaling, cell viability, and target engagement.
Quantitative Data Summary
The inhibitory activity of this compound has been determined in enzymatic assays. While specific cell-based IC50 values for this compound are not yet widely published, the following table summarizes the available enzymatic data. It is recommended that researchers determine the cellular IC50 in their specific cell line of interest using the protocols provided below.
| Assay Type | Target | IC50 (nM) |
| Enzymatic Assay | TNKS1 | 259 |
| Enzymatic Assay | TNKS2 | 1100 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt/β-catenin signaling pathway targeted by this compound and a general experimental workflow for its in vitro characterization.
References
Application Notes and Protocols for TNKS-2-IN-1 in Non-Small Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase (TNKS), comprising two homologous proteins TNKS1 and TNKS2, plays a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin and Hippo-YAP signaling pathways.[1][2][3] In non-small cell lung cancer (NSCLC), dysregulation of these pathways is common and contributes to tumor progression, malignancy, and drug resistance.[2][4][5] TNKS2, in particular, has been identified as a driver of NSCLC malignancy by inhibiting apoptosis and promoting cell migration through the activation of the β-catenin pathway.[4][5] The small molecule inhibitor, TNKS-2-IN-1, offers a targeted approach to modulate these pathways, presenting a promising therapeutic strategy for NSCLC. These application notes provide a comprehensive guide for utilizing this compound in NSCLC cell line research.
Mechanism of Action
This compound is a potent and selective inhibitor of tankyrase enzymes.[6] Its primary mechanism involves the inhibition of the poly(ADP-ribosyl)ation (PARsylation) activity of TNKS1 and TNKS2.[1][3] This inhibition leads to the stabilization of key scaffold proteins, Axin1 and Axin2, which are essential components of the β-catenin destruction complex.[3][7] The stabilization of this complex promotes the degradation of β-catenin, thereby attenuating Wnt/β-catenin signaling.[3][4]
Furthermore, tankyrase inhibition has been shown to impact the Hippo-YAP signaling pathway by stabilizing angiomotins, which in turn reduces the nuclear translocation of the transcriptional co-activator YAP.[1] Downregulation of both Wnt/β-catenin and YAP signaling pathways ultimately leads to decreased expression of oncogenic target genes, resulting in reduced cell proliferation, increased apoptosis, and decreased cell migration in NSCLC cells.[1][4][5]
Caption: Mechanism of this compound in NSCLC.
Quantitative Data Summary
The following tables summarize the effects of tankyrase inhibitors on NSCLC cell lines as reported in the literature.
Table 1: Effect of TNKS Inhibition on Gene and Protein Expression
| Cell Line | Treatment | Target | Change in Expression | Reference |
| A549 | TNKS2 Overexpression | TNKS2 mRNA | 3-fold increase | [5] |
| A549 | TNKS2 Overexpression | TNKS2 Protein | 1.7-fold increase | [5] |
| NCI-H647 | shRNA against TNKS2 | TNKS2 mRNA | 8-fold decrease | [5] |
| NCI-H647 | shRNA against TNKS2 | TNKS2 Protein | 3-fold decrease | [5] |
| HEK293A | TNKS Inhibitors | Nuclear YAP | Decreased | [1] |
| ED1/ED2 (murine) | TNKS Inhibitors | Axin1 | Increased | [8] |
| A549/Hop62 (human) | TNKS Inhibitors | Axin1 | Increased | [8] |
Table 2: Functional Effects of TNKS Inhibition in NSCLC Cell Lines
| Cell Line | Treatment | Effect | Magnitude of Effect | Reference |
| A549 | TNKS2 Overexpression | Apoptosis | 50% reduction | [5] |
| A549 | TNKS2 Overexpression | Cell Migration | 35% increase | [5] |
| NCI-H647 | shRNA against TNKS2 | Apoptosis | >1-fold increase | [5] |
| NCI-H647 | shRNA against TNKS2 | Cell Migration | 60% reduction | [5] |
| H322C / HCC4006 | Gefitinib + endo-IWR1 | Cell Viability | Significant decrease vs. single agents | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in NSCLC cell lines.
Caption: Experimental workflow for this compound studies.
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of this compound on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, NCI-H647)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-8,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical starting range is 0.01 to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.[9]
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.[9][10]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the crystals.[9][10]
-
-
Data Acquisition:
-
Analysis:
-
Normalize absorbance values to the vehicle-treated control wells and calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blot Analysis
This protocol is to assess the effect of this compound on the protein levels of target pathway components.
Materials:
-
NSCLC cells seeded in 6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TNKS1/2, anti-Axin1, anti-β-catenin, anti-YAP, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[12]
-
Scrape and collect cell lysates, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.[9]
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
-
Protein Transfer and Blocking:
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol 3: Cell Migration (Wound Healing) Assay
This protocol evaluates the effect of this compound on the migratory capacity of NSCLC cells.
Materials:
-
NSCLC cells
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Complete growth medium with and without this compound
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a plate to create a confluent monolayer.
-
-
Creating the Wound:
-
Use a sterile pipette tip to create a straight scratch ("wound") through the center of the monolayer.
-
Wash with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
-
Analysis:
-
Measure the width of the wound at different time points.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
Logical Relationship Diagram
References
- 1. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase 2 as a therapeutic target in non-small cell lung cancer: Implications for apoptosis and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tankyrase 2 promotes lung cancer cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
TNKS-2-IN-1 stock solution preparation and long-term storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation and long-term storage of stock solutions of TNKS-2-IN-1, a potent inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). Adherence to these guidelines is crucial for maintaining the stability and activity of the compound, ensuring reproducibility in experimental settings. This document also outlines the role of this compound in the Wnt/β-catenin signaling pathway, a critical pathway in cellular processes and a key target in cancer research.
Physicochemical Properties and Solubility
This compound is a small molecule inhibitor targeting the PARP domain of TNKS1 and TNKS2. For optimal use, it is essential to understand its solubility and stability characteristics. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.
Table 1: Solubility and Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 517.47 g/mol | [1] |
| Molecular Formula | C₂₆H₂₃F₄N₃O₄ | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2] |
| Solubility in DMSO | ≥10 mM | [3] |
Stock Solution Preparation Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. It is recommended to use anhydrous DMSO to prevent compound degradation.
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber, polypropylene (B1209903) or glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of atmospheric moisture onto the compound.
-
Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * 517.47 g/mol / 1000 = 5.17 mg
-
-
Dissolution:
-
Carefully weigh the calculated amount of this compound and add it to a sterile vial.
-
Add the desired volume of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, the following steps can be taken:
-
Warming: Gently warm the solution in a water bath at 37°C for 10-15 minutes.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes to aid dissolution.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, tightly sealed amber vials.
Long-Term Storage
Proper storage is critical to maintain the integrity of this compound. Different storage conditions are recommended for the solid compound and the stock solution.
Table 2: Long-Term Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes | Source |
| Solid Powder | -20°C | Up to 3 years | Keep in a tightly sealed container, protected from light and moisture. | [4] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot into single-use vials to minimize freeze-thaw cycles. | [4] |
| -20°C | Up to 1 month | For shorter-term storage. Avoid more than 1-2 freeze-thaw cycles. | [5] |
Important Considerations:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to compound degradation and precipitation. It is highly recommended to prepare single-use aliquots.
-
Light Sensitivity: Protect both the solid compound and the stock solution from direct light.
-
Moisture: Ensure that the solid compound and the DMSO solvent are protected from moisture.
Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway
This compound exerts its biological effects by inhibiting the enzymatic activity of Tankyrase 1 and 2. These enzymes play a crucial role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex.
In the absence of a Wnt signal, the destruction complex (comprising Axin, APC, GSK3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases PARsylate (poly-ADP-ribosylate) Axin, which marks it for ubiquitination and degradation, thereby reducing the concentration of the destruction complex and allowing β-catenin to accumulate.
By inhibiting TNKS1 and TNKS2, this compound prevents the PARsylation of Axin.[1][4] This leads to the stabilization and accumulation of Axin, enhancing the activity of the β-catenin destruction complex.[1] Consequently, β-catenin is more efficiently phosphorylated and degraded, leading to the suppression of Wnt target gene transcription.[1]
Experimental Workflow for Cell-Based Assays
This workflow outlines the general steps for using the this compound stock solution in cell-based experiments.
Protocol for Preparing Working Solutions:
-
Thaw Stock Solution: Remove a single-use aliquot of the 10 mM this compound stock solution from -80°C storage and allow it to thaw completely at room temperature.
-
Serial Dilution: To minimize precipitation and ensure accurate final concentrations, perform serial dilutions of the DMSO stock solution in your cell culture medium. Do not add the concentrated DMSO stock directly to a large volume of aqueous medium.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the cells treated with this compound.
-
Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment from the frozen stock.
By following these detailed application notes and protocols, researchers can ensure the reliable and effective use of this compound in their studies, leading to more accurate and reproducible results.
References
Application Note: Step-by-Step Protocol for the TNKS2 Colorimetric Assay Kit
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the determination of Tankyrase 2 (TNKS2) activity using a colorimetric assay kit. The protocol is designed for screening and profiling of TNKS2 inhibitors. The assay measures the NAD-dependent ADP-ribosylation of histone proteins catalyzed by TNKS2. This protocol includes step-by-step instructions for plate preparation, enzymatic reaction, detection, and data analysis, along with a schematic of the Wnt signaling pathway and the experimental workflow.
Introduction
Tankyrase 2 (TNKS2), also known as poly(ADP-ribose) polymerase 5B (PARP5B), is a member of the PARP family of enzymes that catalyze the addition of ADP-ribose to target proteins.[1] This post-translational modification, known as ADP-ribosylation, plays a crucial role in various cellular processes. TNKS2 is particularly involved in the Wnt signaling pathway, where it interacts with and promotes the degradation of Axin, a key component of the β-catenin destruction complex.[1] Dysregulation of the Wnt pathway is implicated in several cancers, making TNKS2 an attractive target for drug discovery.[1][2] This colorimetric assay provides a convenient and reliable method for measuring TNKS2 activity and for screening potential inhibitors.
Signaling Pathway
Caption: Role of TNKS2 in the Wnt/β-catenin signaling pathway.
Experimental Protocols
Principle of the Assay
The TNKS2 colorimetric assay is designed to measure the enzymatic activity of TNKS2.[1] The assay is performed in a 96-well plate coated with histone proteins. The enzymatic reaction is initiated by adding TNKS2 and a biotinylated NAD+ substrate.[1] The TNKS2 enzyme transfers biotinylated ADP-ribose moieties to the histone proteins. The extent of this reaction is then detected using streptavidin-conjugated horseradish peroxidase (HRP), followed by the addition of a colorimetric HRP substrate.[1] The resulting color development is proportional to the TNKS2 activity and can be quantified by measuring the absorbance at 450 nm.[1]
Materials and Reagents
| Reagent | Storage Temperature |
| TNKS2 Enzyme | -80°C |
| 5x Histone Mixture | -80°C |
| 10x PARP Assay Buffer | -20°C |
| PARP Substrate Mixture 2 (Biotinylated NAD+) | -80°C |
| Blocking Buffer 3 | 4°C |
| Streptavidin-HRP | 4°C |
| Colorimetric HRP Substrate | 4°C |
| 96-well transparent plate | Room Temperature |
Note: The concentration of the TNKS2 enzyme is lot-specific and will be indicated on the vial.[1]
Assay Protocol
Step 1: Plate Preparation
-
Dilute the 5x histone mixture 1:5 with PBS to prepare a 1x histone solution.
-
Add 50 µl of the 1x histone mixture to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 200 µl of PBST buffer (1x PBS with 0.05% Tween-20) per well.
-
To block the wells, add 200 µl of Blocking Buffer 3 to each well.
-
Incubate for at least 90 minutes at room temperature.
-
Wash the plate three times with 200 µl of PBST buffer per well.
Step 2: Enzymatic Reaction
-
Prepare a fresh 10 mM solution of DTT in water.
-
Prepare the Master Mix (25 µl per well): For N wells, mix N x (2.5 µl of 10x PARP buffer + 2.5 µl of PARP Substrate Mixture 2 + 17.5 µl of water + 2.5 µl of fresh 10 mM DTT).
-
Add 25 µl of the Master Mix to each well.
-
Prepare the test inhibitor solutions. For inhibitors dissolved in DMSO, it is recommended to prepare a 10-fold higher concentration than the final desired concentration in 1x PARP buffer containing DTT. The final DMSO concentration in the assay should not exceed 1%.
-
Add 5 µl of the test inhibitor solution to the wells designated for inhibitors. For positive and negative controls, add 5 µl of inhibitor buffer (vehicle).
-
Thaw the TNKS2 enzyme on ice. Dilute the enzyme to 0.25 ng/µl (for a final concentration of 1 nM) with 1x PARP buffer containing DTT.
-
To the wells for the positive control and test inhibitors, add 20 µl of the diluted TNKS2 enzyme. To the "Blank" or negative control wells, add 20 µl of 1x PARP buffer with DTT.
-
Incubate the plate for 1 hour at room temperature.
| Well Designation | Master Mix | Test Inhibitor/Vehicle | Diluted TNKS2/Buffer |
| Blank (Negative Control) | 25 µl | 5 µl of Vehicle | 20 µl of 1x PARP Buffer with DTT |
| Positive Control | 25 µl | 5 µl of Vehicle | 20 µl of diluted TNKS2 |
| Test Inhibitor | 25 µl | 5 µl of Test Inhibitor | 20 µl of diluted TNKS2 |
Step 3: Detection
-
Wash the plate three times with 200 µl of PBST buffer per well.
-
Dilute the Streptavidin-HRP 1:50 in Blocking Buffer 3.
-
Add 50 µl of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate three times with 200 µl of PBST buffer per well.
-
Add 100 µl of the Colorimetric HRP Substrate to each well.
-
Incubate for 15-30 minutes at room temperature, or until a blue color develops in the positive control wells.
-
Add 100 µl of 1N HCl to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader. An alternative reading at 650 nm can be performed, but with reduced sensitivity.[1]
Data Presentation
Example Data: Inhibition of TNKS2 by XAV-939
The following table presents example data for the inhibition of TNKS2 by various concentrations of the inhibitor XAV-939.
| XAV-939 (nM) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Average Absorbance | % Inhibition |
| 0 (Positive Control) | 1.250 | 1.280 | 1.265 | 0.0 |
| 1 | 1.150 | 1.170 | 1.160 | 8.3 |
| 3 | 0.980 | 1.010 | 0.995 | 21.3 |
| 10 | 0.650 | 0.680 | 0.665 | 47.4 |
| 30 | 0.350 | 0.370 | 0.360 | 71.5 |
| 100 | 0.180 | 0.200 | 0.190 | 85.0 |
| Blank (Negative Control) | 0.050 | 0.055 | 0.053 | 100.0 |
Note: The data presented are for illustrative purposes. Actual results may vary.
Data Analysis
-
Subtract the average absorbance of the "Blank" wells from all other absorbance readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Absorbance of Inhibitor Well / Absorbance of Positive Control Well)]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Workflow Diagram
Caption: Experimental workflow for the TNKS2 colorimetric assay.
References
Application Notes and Protocols for TNKS-2-IN-1 in Wnt Pathway Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration, and its aberrant activation is implicated in numerous cancers, including colorectal cancer.[1][2][3] Tankyrase (TNKS) enzymes, TNKS1 and TNKS2, are members of the poly(ADP-ribose) polymerase (PARP) family and act as positive regulators of the Wnt pathway.[4][5] They achieve this by PARylating (poly-ADP-ribosylating) Axin, a key component of the β-catenin destruction complex. This modification leads to the ubiquitination and subsequent degradation of Axin.[1][4] The destabilization of the destruction complex allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes, driving cell proliferation.[2][6][7]
TNKS-2-IN-1 is a small molecule inhibitor of both Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). By inhibiting these enzymes, this compound stabilizes Axin levels, thereby promoting the degradation of β-catenin and effectively downregulating Wnt/β-catenin signaling.[4][8] This makes this compound a valuable tool for studying the role of the Wnt pathway in various biological processes and a potential therapeutic agent for cancers with hyperactive Wnt signaling.[9][10]
Mechanism of Action
The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, the destruction complex, consisting of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), phosphorylates β-catenin, marking it for proteasomal degradation.[6][7] This keeps cytoplasmic β-catenin levels low.
Upon Wnt ligand binding to its receptor Frizzled (Fz) and co-receptor LRP5/6, the destruction complex is inactivated.[2] Tankyrases (TNKS1 and TNKS2) contribute to this process by PARylating Axin, leading to its degradation.[1][4] Inhibition of TNKS1 and TNKS2 by compounds like this compound prevents Axin degradation, thus stabilizing the destruction complex and promoting β-catenin degradation, which in turn suppresses Wnt signaling.[4][8]
Caption: Wnt signaling pathway and the mechanism of this compound inhibition.
Quantitative Data
The inhibitory activity of this compound and other relevant tankyrase inhibitors is summarized below. This data is crucial for determining the appropriate concentration range for in vitro and in vivo experiments.
| Compound | Target(s) | IC₅₀ (nM) | Reference |
| This compound | TNKS1 | 259 | [11] |
| TNKS2 | 1100 | [11] | |
| XAV939 | TNKS1 | 11 | [4] |
| TNKS2 | 4 | [4] | |
| TNKS1/2-IN-2 | TNKS1 | 4 | [12] |
| TNKS2 | 63 | [12] | |
| G007-LK | TNKS1/2 | GI₅₀ < 1 µM in 16% of 537 cell lines | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on Wnt pathway inhibition. Note: As specific protocols for this compound are not widely published, these are adapted from studies using other tankyrase inhibitors. Optimization of concentrations and incubation times for your specific cell line and experimental conditions is highly recommended.
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the growth and proliferation of cancer cell lines.
Caption: Workflow for a cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., DLD-1, SW480, HepG2)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A starting concentration range of 0.1 nM to 10 µM is recommended. Include a DMSO-only control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Calculate the half-maximal growth inhibition (GI₅₀) or inhibitory concentration (IC₅₀) values.
Western Blot Analysis
This protocol is used to assess the protein levels of key components of the Wnt pathway, such as Axin and β-catenin, following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Axin1, anti-β-catenin, anti-active-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., based on GI₅₀ values) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
TOP/FOPflash Luciferase Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin. A decrease in luciferase activity indicates inhibition of the Wnt pathway.
Caption: Workflow for a TOP/FOPflash Luciferase Reporter Assay.
Materials:
-
HEK293T or other suitable cell line
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Recombinant Wnt3a (optional, for pathway stimulation)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with the TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated binding sites, as a negative control) reporter plasmid and a Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with this compound at various concentrations. In some experiments, cells can be co-treated with recombinant Wnt3a to stimulate the pathway.[4][8]
-
Incubate for another 24 hours.
-
Lyse the cells and measure both Firefly (from TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A reduction in the TOP/FOP ratio indicates Wnt pathway inhibition.
Conclusion
This compound is a valuable chemical probe for investigating the role of tankyrases and the Wnt signaling pathway in various biological and pathological contexts. The provided application notes and protocols offer a framework for researchers to design and execute experiments to elucidate the effects of this inhibitor. Due to the limited amount of published data specifically on this compound, careful optimization of experimental conditions is essential for obtaining robust and reliable results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tankyrases as modulators of pro-tumoral functions: molecular insights and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 7. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vivo Animal Studies with TNKS2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the established properties of selective tankyrase 2 (TNKS2) inhibitors. "TNKS2-IN-1" is used as a representative name for a potent and selective TNKS2 inhibitor. Researchers must validate and optimize these protocols for their specific small molecule of interest.
Application Notes
Introduction to Tankyrase 2 (TNKS2) as a Therapeutic Target
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] These enzymes are key positive regulators of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation, differentiation, and stem cell maintenance.[3] Aberrant activation of the Wnt pathway is a major driver in various cancers, particularly colorectal cancer.[3][4]
TNKS1 and TNKS2 promote Wnt signaling by targeting Axin, a scaffold protein in the β-catenin destruction complex, for poly(ADP-ribosyl)ation (PARsylation). This modification leads to the ubiquitination and subsequent proteasomal degradation of Axin.[3][5] The degradation of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes, thereby promoting tumor growth.[5]
Rationale for Selective TNKS2 Inhibition
While both TNKS1 and TNKS2 are functionally redundant, the gene encoding TNKS1 is located on chromosome 8p, a region that is frequently deleted in many advanced epithelial cancers.[4][6] This loss of TNKS1 creates a tumor-specific dependency on TNKS2 for maintaining Wnt signaling, a concept known as collateral vulnerability.[4][6] Therefore, a selective TNKS2 inhibitor like TNKS2-IN-1 is hypothesized to suppress Wnt signaling preferentially in tumor cells with TNKS1 deletion, while sparing normal tissues and thus minimizing the on-target toxicities associated with dual TNKS1/2 inhibition.[4][7]
Mechanism of Action of TNKS2-IN-1
TNKS2-IN-1 is a small molecule inhibitor that selectively binds to the catalytic domain of the TNKS2 enzyme. By inhibiting the PARP activity of TNKS2, TNKS2-IN-1 prevents the PARsylation and subsequent degradation of Axin. The stabilization of Axin enhances the assembly and activity of the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin.[3][8] This suppression of the canonical Wnt signaling pathway is expected to inhibit the proliferation of cancer cells that are dependent on this pathway for their growth and survival.
Signaling Pathway
References
- 1. Tankyrases as modulators of pro-tumoral functions: molecular insights and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Determining the Optimal Concentration of TNKS-2-IN-1 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of TNKS-2-IN-1, a tankyrase inhibitor, for various cell culture applications. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to assist in experimental design and data interpretation.
Introduction
This compound is a small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] Tankyrases play a crucial role in regulating the Wnt/β-catenin signaling pathway.[3][4] They achieve this by PARsylating (poly-ADP-ribosylating) Axin, a key component of the β-catenin destruction complex.[5] This modification marks Axin for ubiquitination and subsequent proteasomal degradation.[5] By inhibiting tankyrase activity, this compound prevents Axin degradation, leading to the stabilization of the destruction complex and enhanced degradation of β-catenin.[5] Downregulation of the Wnt/β-catenin pathway, which is often aberrantly activated in various cancers, makes tankyrase inhibitors like this compound promising therapeutic candidates.[2][3] Beyond the Wnt pathway, tankyrase inhibition has also been shown to impact other signaling pathways, including YAP and PI3K/AKT signaling.[5][6]
Data Presentation
The following table summarizes the in vitro activity of this compound and other relevant tankyrase inhibitors across various cell lines. This data can serve as a starting point for determining the appropriate concentration range for your specific experiments.
| Compound | Target(s) | IC50 | Cell Line | Assay Type | Reference |
| This compound | TNKS1 | 259 nM | - | Enzymatic Assay | MedChemExpress Data |
| TNKS2 | 1100 nM | - | Enzymatic Assay | MedChemExpress Data | |
| XAV939 | TNKS1/2 | 13.4 nM | - | Enzymatic Assay | [2] |
| TNKS1/2 | ~10-40 µM | HepG2, Huh7, Hep40 | Cell Proliferation | [2] | |
| G007-LK | TNKS1/2 | < 200 nM | Sensitive Tumor Lines | Cell Growth Inhibition | [6] |
| TNKS1/2 | 0.434 µM | COLO-320DM | Cell Growth Inhibition | [5] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions (e.g., serum concentration), and incubation time. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO. A common stock concentration is 10 mM.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
General Cell Culture and Seeding
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Sterile cell culture flasks, plates, and pipettes
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Protocol:
-
Culture cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, passage them. Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into the appropriate culture plates (e.g., 96-well plates for viability assays) at the desired density. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the experiment.
Determining Optimal Concentration using a Dose-Response Assay (e.g., MTT Assay)
This protocol describes a typical workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to start with a broad concentration range (e.g., 100 µM to 1 nM) to identify the approximate effective range.[7] Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).[5]
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest drug concentration (vehicle control).
-
Incubation: Incubate the plate for a duration relevant to the desired biological endpoint (e.g., 48-72 hours for proliferation assays). The incubation time can significantly influence the observed effect.[5]
-
MTT Assay:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Axin Levels Following TNKS-2-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the detection of Axin protein levels by Western blot in cell cultures treated with TNKS-2-IN-1, a Tankyrase inhibitor. Tankyrase (TNKS) enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, play a crucial role in the regulation of the Wnt/β-catenin signaling pathway by mediating the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[1][2][3][4] Inhibition of TNKS activity by compounds such as this compound is expected to stabilize Axin levels, leading to enhanced degradation of β-catenin and subsequent downregulation of Wnt signaling.[1][4][5] This protocol details the experimental workflow from cell culture and treatment to data analysis and includes expected outcomes and troubleshooting guidelines.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and cell fate determination. Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer. The stability of the transcriptional coactivator β-catenin is tightly controlled by a multiprotein "destruction complex," in which Axin serves as a crucial scaffold protein.
Tankyrase 1 and 2 (TNKS1/2) post-translationally modify Axin through poly-ADP-ribosylation (PARsylation), which targets Axin for ubiquitination and subsequent proteasomal degradation.[1][2][3] This degradation of Axin disrupts the destruction complex, leading to the stabilization and nuclear translocation of β-catenin, and activation of Wnt target genes.
This compound is an inhibitor of Tankyrase 2 (TNKS2).[6] By inhibiting TNKS2, this compound is expected to prevent the degradation of Axin, leading to its accumulation. This application note provides a detailed Western blot protocol to monitor the stabilization of Axin (both Axin1 and Axin2) in response to this compound treatment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt/β-catenin signaling pathway, the mechanism of this compound action, and the experimental workflow for the Western blot protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for TNKS2 Homogenous AlphaLISA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase 2 (TNKS2), also known as poly (ADP-ribose) polymerase 5B (PARP5B), is a member of the PARP family of enzymes that catalyze the post-translational modification of proteins through ADP-ribosylation.[1] TNKS2 plays a crucial role in various cellular processes, including the regulation of the Wnt signaling pathway, telomere maintenance, and DNA damage repair.[1][2] Notably, its involvement in the Wnt/β-catenin signaling pathway, where it promotes the degradation of the negative regulator Axin, has made it an attractive target for cancer therapy, particularly in colorectal cancers where this pathway is often hyperactivated.[1][2][3] The development of specific TNKS2 inhibitors is a promising strategy for anti-cancer drug discovery.[1]
The TNKS2 homogenous AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) provides a sensitive and high-throughput method for measuring TNKS2 enzymatic activity and screening for potential inhibitors.[1] This no-wash, bead-based assay format offers significant advantages in terms of speed and simplicity compared to traditional ELISA methods.[4]
Assay Principle
The TNKS2 homogenous AlphaLISA assay is designed to detect the ADP-ribosylation of a biotinylated histone substrate by the TNKS2 enzyme. The assay principle is as follows:
-
Enzymatic Reaction: Recombinant TNKS2 enzyme, a biotinylated histone substrate, and NAD+ are incubated together. In this step, TNKS2 utilizes NAD+ to poly-ADP-ribosylate (PARylate) the histone substrate.
-
Detection: AlphaLISA Acceptor beads conjugated to a specific antibody that recognizes the ADP-ribose chains, and Streptavidin-coated Donor beads are added to the reaction.
-
Signal Generation: The Streptavidin-coated Donor beads bind to the biotinylated histone substrate. If the histone is PARylated by TNKS2, the anti-ADP-ribose antibody on the Acceptor beads will also bind. This brings the Donor and Acceptor beads into close proximity (within 200 nm).
-
Luminescence: Upon laser excitation at 680 nm, the Donor beads release singlet oxygen molecules. If an Acceptor bead is in close proximity, the singlet oxygen triggers a cascade of energy transfer in the Acceptor bead, resulting in a luminescent signal at 615 nm. The intensity of this signal is directly proportional to the level of TNKS2 activity.[4]
Visualization of the Assay Principle and Workflow
Caption: Principle of the TNKS2 homogenous AlphaLISA assay.
Caption: Experimental workflow for the TNKS2 AlphaLISA assay.
TNKS2 in Wnt Signaling Pathway
TNKS2 is a positive regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3, and CK1 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. When Wnt ligands bind to their receptors, this destruction complex is inhibited. TNKS2 contributes to this process by PARylating Axin, which leads to Axin's ubiquitination and degradation, further preventing the degradation of β-catenin. The stabilized β-catenin can then translocate to the nucleus and activate the transcription of Wnt target genes.
Caption: Role of TNKS2 in the canonical Wnt signaling pathway.
Experimental Protocols
This protocol is based on the BPS Bioscience TNKS2 Homogenous Assay Kit and general AlphaLISA assay principles.[1] It is recommended to optimize the assay conditions for your specific experimental setup.
Materials and Reagents:
-
TNKS2 Homogenous Assay Kit (e.g., BPS Bioscience, Cat. No. 78490), containing:
-
Recombinant TNKS2 Enzyme
-
Biotinylated Histone Substrate
-
ADP-Ribose Binding Reagent 1 (Anti-ADP-ribose antibody)
-
Assay Buffer
-
-
AlphaLISA Acceptor Beads (PerkinElmer)
-
Streptavidin-coated Donor Beads (PerkinElmer)
-
White, opaque 384-well microplates (e.g., OptiPlate-384)
-
Test inhibitor (e.g., XAV-939)
-
DMSO (for inhibitor dilution)
-
Microplate reader capable of AlphaLISA detection
Assay Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the 1x Assay Buffer by diluting the concentrated stock as per the manufacturer's instructions.
-
Prepare the inhibitor stock solution in DMSO. Create a dilution series of the inhibitor in 1x Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[1]
-
-
Enzymatic Reaction (Total Volume: 5 µL):
-
To each well of a 384-well plate, add the following in the order listed:
-
2.5 µL of a 2x mixture of Biotinylated Histone Substrate and NAD+ in 1x Assay Buffer.
-
0.5 µL of the diluted test inhibitor or inhibitor buffer (for positive and negative controls).
-
2 µL of diluted TNKS2 enzyme in 1x Assay Buffer.
-
-
Positive Control: Contains all reagents except the inhibitor (substitute with inhibitor buffer).
-
"Blank" or Negative Control: Contains all reagents except the TNKS2 enzyme (substitute with 1x Assay Buffer).
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection (Total Volume: 10 µL):
-
Prepare a 2x mixture of AlphaLISA Acceptor Beads and Streptavidin-coated Donor Beads in the appropriate AlphaLISA buffer. Note: Donor beads are light-sensitive and should be handled in subdued light.
-
Add 5 µL of the bead mixture to each well.
-
Seal the plate and incubate at room temperature for 1 hour in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible microplate reader with excitation at 680 nm and emission detection at 615 nm.
-
Data Presentation
The inhibitory activity of test compounds is typically determined by generating a dose-response curve and calculating the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Table 1: Inhibitory Activity of XAV-939 against TNKS2
| Compound | TNKS2 IC50 (nM) | Reference |
| XAV-939 | 4 | |
| XAV-939 | 2 | [5][6] |
Note: IC50 values can vary depending on the specific assay conditions.
A representative dose-response curve for a TNKS2 inhibitor would show a decrease in the AlphaLISA signal with increasing inhibitor concentration. The data is typically plotted on a semi-log scale, and the IC50 is determined by non-linear regression analysis.
Troubleshooting and Assay Considerations
-
DMSO Tolerance: The TNKS2 Homogenous Assay Kit is compatible with up to 1% final DMSO concentration.[1] Higher concentrations may inhibit the enzyme or interfere with the AlphaLISA signal.
-
Light Sensitivity: AlphaLISA Donor beads are light-sensitive. All steps involving the Donor beads should be performed under subdued lighting.
-
Interfering Substances: Avoid using green and blue dyes that absorb light in the AlphaScreen signal emission range (520-620 nm). Potent singlet oxygen quenchers such as sodium azide (B81097) (NaN3) and certain metal ions (Fe2+, Fe3+, Cu2+, Zn2+, Ni2+) should also be avoided.[1]
-
Plate Choice: Use white, opaque microplates for AlphaLISA assays to maximize the signal and minimize well-to-well crosstalk.
-
Assay Optimization: For best results, it is recommended to perform a cross-titration of the enzyme and substrate to determine their optimal concentrations for your specific assay conditions.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. apexbt.com [apexbt.com]
Measuring the Potency of TNKS-2-IN-1: An Enzymatic Assay Protocol for IC50 Determination
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Tankyrase-2 (TNKS-2), a member of the poly (ADP-ribose) polymerase (PARP) family, plays a crucial role in various cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle formation.[1][2] Its involvement in pathways frequently dysregulated in cancer has made it an attractive target for therapeutic intervention.[3][4] TNKS-2-IN-1 is an inhibitor of Tankyrase enzymes. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against human TNKS-2 in an in vitro enzymatic assay.
The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[5] This protocol is designed to be a robust and reproducible method for academic and industrial laboratories engaged in drug discovery and development.
Signaling Pathway Context: TNKS-2 in Wnt/β-catenin Signaling
Tankyrase-2 is a key positive regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" targets β-catenin for proteasomal degradation. A central component of this complex is Axin. TNKS-2 poly-ADP-ribosylates (PARylates) Axin, marking it for ubiquitination and subsequent degradation.[3] This destabilization of the destruction complex leads to the accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes. Inhibition of TNKS-2 by compounds like this compound is expected to stabilize Axin, enhance the degradation of β-catenin, and thereby downregulate Wnt signaling.
Caption: TNKS-2 role in Wnt signaling and point of inhibition.
2. Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Recombinant Human TNKS-2 (catalytic domain) | BPS Bioscience | 80515 | -80°C |
| Biotinylated NAD+ | BPS Bioscience | 78371 | -80°C |
| Histone H4 (Biotinylated Peptide Substrate) | AnaSpec | AS-65433 | -20°C |
| 10x PARP Assay Buffer | BPS Bioscience | 80602 | -20°C |
| This compound | MedchemExpress | HY-23338 | -20°C (solid), -80°C (in DMSO) |
| XAV-939 (Positive Control) | Selleckchem | S1180 | -20°C (solid), -80°C (in DMSO) |
| AlphaLISA® Streptavidin Donor Beads | PerkinElmer | AL125C | 4°C (protect from light) |
| AlphaLISA® Anti-6xHis Acceptor Beads | PerkinElmer | AL178C | 4°C (protect from light) |
| 384-well white OptiPlate™ | PerkinElmer | 6007290 | Room Temperature |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| Nuclease-free water | Thermo Fisher Scientific | AM9937 | Room Temperature |
3. Experimental Protocol
This protocol is based on a homogenous AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) format, which is a highly sensitive method for detecting biomolecular interactions. The assay measures the PARylation of a biotinylated histone peptide by TNKS-2, using a 6xHis-tagged enzyme.
Reagent Preparation
-
1x PARP Assay Buffer: Prepare 1x PARP Assay Buffer by diluting the 10x stock with nuclease-free water.
-
Inhibitor Dilution Series:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).
-
Further dilute each DMSO concentration into 1x PARP Assay Buffer to create the final working concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a similar dilution series for the positive control, XAV-939.
-
-
Enzyme Solution: Thaw the recombinant TNKS-2 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 2 nM) in 1x PARP Assay Buffer. Keep on ice until use.
-
Substrate Solution: Prepare a solution containing biotinylated NAD+ and biotinylated histone H4 peptide in 1x PARP Assay Buffer. The final concentrations in the assay should be optimized, but a starting point could be 25 µM NAD+ and 25 nM histone peptide.
-
Detection Reagent Mix: Prepare a mix of AlphaLISA® Streptavidin Donor Beads and Anti-6xHis Acceptor Beads in AlphaLISA® buffer according to the manufacturer's instructions. This should be done in a darkened room due to the light sensitivity of the beads.
Assay Procedure
The following steps should be performed in a 384-well white OptiPlate™.
Caption: Experimental workflow for the TNKS-2 enzymatic assay.
-
Add Inhibitor: To each well, add 2.5 µL of the serially diluted this compound, XAV-939, or DMSO (for vehicle control and no-inhibitor control).
-
Add Enzyme: Add 2.5 µL of the diluted TNKS-2 enzyme solution to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 2.5 µL of 1x PARP Assay Buffer.
-
Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 5 µL of the substrate solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction Incubation: Gently tap the plate to mix and incubate for 60 minutes at room temperature.
-
Stop Reaction & Add Detection Reagents: Add 10 µL of the AlphaLISA® bead mixture to each well. This will stop the enzymatic reaction and initiate the detection process.
-
Detection Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Read Plate: Read the plate on an Alpha-enabled microplate reader.
4. Data Analysis and Presentation
-
Data Normalization:
-
The "no enzyme" control wells represent the background signal. Subtract the average signal from these wells from all other data points.
-
The vehicle control (DMSO) wells represent 100% enzyme activity. Normalize the data by dividing the signal from each inhibitor concentration well by the average signal of the vehicle control wells and multiplying by 100.
-
-
IC50 Curve Fitting:
-
Plot the normalized percent activity against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model with a variable slope (four-parameter logistic equation).
-
The IC50 is the concentration of the inhibitor at which the response is 50%.
-
Quantitative Data Summary
The following table summarizes the known IC50 values for this compound and a common control inhibitor, XAV-939.
| Compound | Target | Reported IC50 (nM) | Reference |
| This compound | TNKS-1 | 259 | [6] |
| TNKS-2 | 1100 | [6] | |
| XAV-939 (Control) | TNKS-1 | 11 | |
| TNKS-2 | 4 |
Note: IC50 values are dependent on assay conditions and may vary between different experimental setups. The values presented here are for reference.
This application note provides a detailed protocol for the determination of the IC50 value of this compound against TNKS-2 using a sensitive and robust AlphaLISA®-based enzymatic assay. The provided workflow, reagent details, and data analysis guidelines will enable researchers to accurately assess the potency of this and other potential Tankyrase inhibitors. Accurate determination of inhibitor potency is a critical step in the drug discovery pipeline, facilitating the selection and optimization of lead compounds for further development.
References
Troubleshooting & Optimization
Troubleshooting TNKS-2-IN-1 solubility challenges in aqueous buffers
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using TNKS-2-IN-1, a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2). Proper handling and solubilization are critical for obtaining accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is a hydrophobic molecule with low aqueous solubility. The recommended solvent for creating high-concentration stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] For some applications, other organic solvents like ethanol (B145695) or DMF may be used, but DMSO is generally the most effective.[2] It is crucial to use anhydrous DMSO as moisture can negatively impact the compound's stability and solubility.[2]
Q2: What is the maximum recommended concentration for a DMSO stock solution?
A2: Stock solutions of this compound can typically be prepared in anhydrous DMSO at concentrations up to 20 mM.[2] However, always refer to the manufacturer's product datasheet for the specific lot you are using, as solubility can vary. Preparing a stock solution at a well-defined concentration is the first critical step for accurate downstream dilutions.
Q3: My inhibitor precipitates when I dilute the DMSO stock into my aqueous assay buffer or cell culture medium. How can I prevent this?
A3: This is a common challenge known as "precipitation upon dilution," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[3][4] Here are several strategies to minimize or prevent this:
-
Stepwise Dilution: Avoid a single, large dilution. Instead, perform a series of smaller, stepwise dilutions into your aqueous medium.[2][4] This gradual change in the solvent environment can help maintain solubility.
-
Vortexing/Mixing: Ensure rapid and thorough mixing immediately after adding the inhibitor to the aqueous buffer.[4]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as your experimental system can tolerate, typically between 0.1% and 0.5% (v/v), to help maintain solubility.[2][4] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Gentle Warming: Briefly warming the solution to 37°C in a water bath can sometimes aid dissolution.[1] However, be cautious and verify that the inhibitor is stable at this temperature.
-
Sonication: Using an ultrasonic bath can help break up small aggregates and facilitate dissolution.[1]
Q4: What is the maximum final DMSO concentration that is safe for my cells?
A4: The tolerance to DMSO varies significantly between different cell lines. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[4] However, for sensitive cell lines, it may be necessary to keep the final concentration at or below 0.1%.[4] It is always best practice to perform a dose-response experiment with DMSO alone to determine the toxicity threshold for your specific cell line.
Q5: Could the solid form of this compound affect its solubility?
A5: Absolutely. The solid-state properties of a compound, such as its crystalline or amorphous form, can significantly impact its solubility and dissolution rate.[3] Amorphous forms are generally more soluble than their crystalline counterparts. If you are consistently facing solubility issues, it may be worth consulting the manufacturer about the solid form of the supplied material.
Solubility Data
The solubility of this compound has been determined in various common solvents. This data is intended to guide the preparation of stock and working solutions.
| Solvent | Max Solubility (at 25°C) | Notes |
| Aqueous Buffers | ||
| PBS (pH 7.4) | < 1 µM | Practically insoluble. Direct dissolution not recommended. |
| Tris-HCl (pH 8.0) | < 1 µM | Practically insoluble. |
| Organic Solvents | ||
| DMSO | ≥ 20 mM | Recommended for primary stock solutions. Use anhydrous grade. |
| Ethanol (100%) | ~5 mM | Can be used as an alternative to DMSO for stock solutions. |
| DMF | ~10 mM | Another alternative for stock solutions. |
| Co-solvent Mixtures | ||
| 10% DMSO in PBS | ~25 µM | Solubility is limited. Final concentration must be carefully considered. |
| 10% Ethanol in PBS | ~15 µM | Lower solubility compared to DMSO mixtures. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, which is a common starting point for most in vitro and cell-based assays.
-
Equilibrate: Allow the vial containing the solid this compound to reach room temperature before opening to prevent moisture condensation.[2]
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. For example, to prepare a 10 mM solution from 5.18 mg of this compound (Molecular Weight: 517.47 g/mol ), you would add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming (37°C) or sonication can be applied.[2]
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.[2]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol provides a method for diluting the DMSO stock solution into an aqueous medium for cell-based experiments, minimizing the risk of precipitation.
-
Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to get a 100 µM solution (with 1% DMSO). Vortex gently immediately after adding the stock.
-
Final Dilution: Use the intermediate dilution to prepare your final experimental concentrations. This two-step process ensures a more gradual transition from an organic to an aqueous environment. For example, to achieve a final concentration of 1 µM, you would add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium. The final DMSO concentration in this example would be 0.01%.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest inhibitor concentration.
Visual Guides
Tankyrase and the Wnt/β-catenin Signaling Pathway
Tankyrases (TNKS1/2) are key positive regulators of the Wnt/β-catenin signaling pathway.[5][6][7] They act by poly-ADP-ribosylating (PARylating) Axin, a core component of the β-catenin destruction complex.[8][9] This modification targets Axin for ubiquitination and subsequent proteasomal degradation.[8] The degradation of Axin leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes.[7][9] this compound inhibits the catalytic activity of tankyrases, leading to the stabilization of Axin and the suppression of Wnt signaling.[9][10]
Experimental Workflow for Solubility Assessment
A systematic approach is crucial when you encounter solubility issues. The following workflow outlines the steps to troubleshoot and optimize the dissolution of this compound.
Logical Decision Tree for Dilution Issues
When facing precipitation during the dilution of your DMSO stock into an aqueous buffer, this decision tree can guide your actions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrase - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
Optimizing TNKS-2-IN-1 treatment duration for maximal effect
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the treatment duration of TNKS-2-IN-1 for maximal therapeutic effect. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] In the canonical Wnt/β-catenin signaling pathway, Tankyrases mark the scaffold protein Axin for degradation.[2] By inhibiting Tankyrase activity, this compound prevents Axin degradation, leading to its accumulation.[1] This stabilizes the β-catenin destruction complex, which in turn promotes the degradation of β-catenin, a key mediator of Wnt signaling.[2] Downregulation of the Wnt/β-catenin pathway is the primary on-target effect of this compound.[1]
Q2: What is a recommended starting concentration and treatment duration for this compound?
A2: The optimal concentration and treatment duration of this compound are highly cell-type dependent. For initial experiments, a dose-response study over a broad concentration range (e.g., 1 nM to 10 µM) is recommended to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.[3] Subsequently, a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) should be performed using a concentration around the determined IC50 to identify the optimal treatment duration for the desired downstream effects, such as Axin stabilization and β-catenin degradation.[4][5]
Q3: How can I confirm that the observed effects are due to on-target inhibition of Tankyrase?
A3: To confirm the on-target activity of this compound, you can perform several control experiments. A rescue experiment involving the overexpression of a drug-resistant Tankyrase mutant should reverse the observed phenotype.[1] Comparing the effects of this compound with another structurally different but potent Tankyrase inhibitor can also help confirm on-target activity.[1] Additionally, siRNA- or CRISPR-mediated knockdown of TNKS1 and/or TNKS2 should phenocopy the effects of the inhibitor.[1] A Cellular Thermal Shift Assay (CETSA) can also be used to verify direct binding of this compound to its target proteins in a cellular context.[1]
Troubleshooting Guides
Cell Viability Assays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding.2. Edge effects on the plate.3. Compound precipitation. | 1. Ensure a homogenous cell suspension and mix gently between plating.2. Avoid using the outermost wells or fill them with sterile PBS/media to create a humidity barrier.3. Check for precipitate under a microscope. If present, refer to the solubility troubleshooting guide. |
| No significant effect on cell viability | 1. Cell line is not sensitive to Tankyrase inhibition.2. Suboptimal culture conditions.3. Insufficient incubation time. | 1. Confirm that your cell line has a constitutively active Wnt pathway (e.g., APC mutation).2. Some cell lines show sensitivity only under low serum conditions (e.g., 2% FBS).3. Extend the incubation period to 96 hours or longer. |
| Excessive cytotoxicity at all concentrations | 1. The tested concentration range is too high.2. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response experiment with a lower concentration range (e.g., starting from the picomolar range).2. Ensure the final DMSO concentration is non-toxic (typically <0.5%) and include a vehicle-only control. |
Western Blotting for Axin and β-catenin
| Issue | Potential Cause | Recommended Solution |
| Weak or no Axin signal | 1. Low protein abundance of Axin.2. Inefficient protein transfer.3. Primary antibody not optimal. | 1. Increase the amount of total protein loaded (30-50 µg per lane is a good starting point). Consider immunoprecipitation to enrich for Axin.2. Use a PVDF membrane and optimize transfer conditions (e.g., wet transfer overnight at 4°C).3. Test different primary antibodies and optimize the antibody concentration and incubation time (e.g., overnight at 4°C). |
| Inconsistent β-catenin levels | 1. Biphasic response to treatment.2. Issues with subcellular fractionation. | 1. Perform a detailed time-course experiment to capture the dynamics of β-catenin degradation. Some studies have shown an initial increase in β-catenin before degradation.2. If analyzing nuclear β-catenin, ensure the purity of your nuclear extracts using appropriate markers (e.g., Histone H3). |
| Bands are smeared or distorted | 1. Protein degradation.2. High salt concentration in the lysate. | 1. Always use fresh protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.2. Ensure the salt concentration in your final sample buffer is appropriate. |
Compound Solubility and Stability
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates in DMSO stock solution | 1. Low solubility.2. DMSO is not anhydrous. | 1. Gently warm the solution to 37°C or use an ultrasonic bath.2. Use fresh, high-quality anhydrous DMSO. |
| Precipitation upon dilution in aqueous media | 1. Poor aqueous solubility of the compound. | 1. Perform serial dilutions in the aqueous medium instead of a single large dilution.2. Ensure thorough mixing after each dilution step. |
| Inconsistent experimental results | 1. Compound degradation due to improper storage or repeated freeze-thaw cycles. | 1. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.2. Prepare fresh dilutions in aqueous media for each experiment. |
Data Presentation
Table 1: Representative IC50 Values of Tankyrase Inhibitors in Various Cancer Cell Lines.
Note: Data for specific this compound is limited in the public domain. The following data for analogous compounds can be used as a reference for designing initial dose-response experiments.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| G007-LK | Various Sensitive Tumor Lines | Cell Growth Inhibition | < 200 | [4] |
| LZZ-02 | DLD1 | WNT/β-catenin Reporter Assay | 10,000 | [6] |
| Compound 1 | HCT116 | Cytotoxicity | 22,400 | [7] |
| Compound 2 | HCT116 | Cytotoxicity | 340 | [7] |
Table 2: Time-Dependent Effects of Tankyrase Inhibitors on Wnt Pathway Components.
Note: This table provides a general timeline of expected molecular events following Tankyrase inhibition based on studies with similar compounds.
| Time Point | Expected Effect | Protein(s) to Analyze |
| 0-6 hours | Initial stabilization of Axin1/2. | Axin1, Axin2 |
| 6-24 hours | Robust accumulation of Axin1/2, leading to the initiation of β-catenin degradation. | Axin1, Axin2, Total β-catenin, Active β-catenin |
| 24-72 hours | Significant reduction in total and active β-catenin levels, leading to decreased expression of Wnt target genes. | Total β-catenin, Active β-catenin, c-Myc, Cyclin D1 |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the assay period (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is advisable to perform a 2-fold or 3-fold dilution series over a broad concentration range (e.g., 1 nM to 10 µM). Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Axin1/2 and β-catenin
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound at the desired concentrations and for the indicated time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (30-50 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Axin1, Axin2, total β-catenin, active (non-phosphorylated) β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Guide to TNKS-2-IN-1 Stability in Experimental Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the degradation of the tankyrase inhibitor, TNKS-2-IN-1, in experimental solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The degradation of small molecule inhibitors like this compound is influenced by several factors, including:
-
Temperature: Elevated temperatures accelerate chemical degradation.[1]
-
pH: Solutions that are highly acidic or alkaline can promote hydrolysis of the compound. Most small molecule inhibitors are most stable in a pH range of 4 to 8.[1]
-
Light: Exposure to light, especially UV light, can lead to photodegradation.[1]
-
Solvent: The choice of solvent is critical. While DMSO is common for stock solutions, aqueous buffers used in working solutions can lead to hydrolysis.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can cause the compound to precipitate and degrade.[2]
-
Oxidation: Exposure to air can lead to the oxidation of sensitive functional groups.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for tankyrase inhibitors.[3] It is crucial to use anhydrous (dry) DMSO to prevent moisture-related degradation. For long-term storage, a non-aqueous, aprotic solvent like DMSO is preferable to aqueous buffers.[1]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To ensure stability, stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[2] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][3]
Q4: My this compound solution appears cloudy or has a precipitate. What should I do?
A4: Cloudiness or precipitation can indicate several issues:
-
Low Aqueous Solubility: The inhibitor may be precipitating when diluted from a DMSO stock into an aqueous experimental buffer. To mitigate this, ensure the final DMSO concentration is as low as possible (typically <0.5% v/v).[1]
-
Incorrect Solvent: Verify that you are using the recommended solvent.
-
Precipitation upon Thawing: If a precipitate forms after thawing a stock solution, gently warm the vial to room temperature and vortex to redissolve the compound.
-
Degradation: The precipitate could be a result of compound degradation. If redissolving is unsuccessful, it is best to prepare a fresh stock solution.
Q5: How can I confirm if my this compound solution has degraded?
A5: The most reliable method to assess the integrity of your inhibitor solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products, allowing for an accurate assessment of purity and concentration.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no inhibitory effect | 1. Degraded inhibitor due to improper storage or handling. 2. Inaccurate concentration from pipetting errors or incomplete dissolution. 3. The inhibitor is not effectively permeating the cells. | 1. Use a fresh aliquot of this compound from a properly stored stock. Prepare fresh working solutions for each experiment. 2. Verify all calculations and ensure your pipettes are calibrated. Confirm complete dissolution of the solid compound when preparing the stock solution. 3. Consult scientific literature for information on the cell permeability of this compound or similar tankyrase inhibitors. |
| Precipitation in cell culture media | 1. Low solubility of this compound in the aqueous media. 2. The final concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or affecting solubility. | 1. Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. Consider performing serial dilutions. 2. Keep the final DMSO concentration low (ideally below 0.5%) to avoid solvent-induced toxicity or precipitation.[1] |
| High background or off-target effects | 1. The concentration of this compound is too high. 2. The inhibitor may have known off-target activities. | 1. Perform a dose-response experiment to identify the optimal concentration that provides specific inhibition with minimal off-target effects. 2. To confirm that the observed phenotype is due to on-target inhibition, consider using a structurally different tankyrase inhibitor as a control. |
| Color change in stock solution | This may indicate oxidation or another form of chemical degradation. | 1. Discard the stock solution immediately. 2. Prepare a fresh stock solution. If the compound is known to be sensitive to oxygen, consider storing it under an inert gas like argon or nitrogen. |
Quantitative Data on Tankyrase Inhibitor Stability
| Inhibitor | Solvent | Storage Temperature | Duration | Remaining Compound (%) | Reference |
| G007-LK | DMSO | -80°C | 2 years | >95% | [3] |
| G007-LK | DMSO | -20°C | 1 year | >95% | [3] |
| XAV939 | DMSO | -20°C | 6 months | >98% | Manufacturer's Data |
| TNKS Inhibitor 22 | Aqueous Solution | Room Temperature | 1 day | Not Recommended | [4] |
| This compound | DMSO | -80°C | 6 months | Stable | [2] |
| This compound | DMSO | -20°C | 1 month | Stable | [2] |
Note: The stability of a compound in an aqueous solution is generally much lower than in an organic solvent like DMSO. It is always recommended to prepare fresh aqueous working solutions for each experiment.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock and working solutions of this compound for use in cellular assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adsorption microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but check for any temperature sensitivity of the compound.
-
Aliquoting: Dispense the stock solution into single-use aliquots in amber or foil-wrapped tubes to protect from light.
-
Storage: Store the aliquots at -80°C for long-term storage.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution at room temperature. Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or experimental buffer to the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound in an experimental buffer over time.
Materials:
-
This compound stock solution in DMSO
-
Experimental buffer (e.g., PBS or cell culture medium)
-
HPLC system with a C18 reverse-phase column
-
Acetonitrile (ACN) and water (HPLC grade) with 0.1% formic acid
-
HPLC vials
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the experimental buffer at the final working concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, and transfer it to an HPLC vial. This will serve as your reference point.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the solution and transfer them to HPLC vials.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute this compound (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV detector at a wavelength appropriate for this compound.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at time t / Peak Area at time 0) * 100
-
Visualizations
Wnt/β-catenin Signaling Pathway and the Role of TNKS-2
Caption: Wnt/β-catenin signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Handling this compound
References
Technical Support Center: Identifying Potential Off-Target Effects of TNKS-2-IN-1 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating potential off-target effects of the tankyrase inhibitor, TNKS-2-IN-1, during cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor of Tankyrase-1 (TNKS1/PARP5A) and Tankyrase-2 (TNKS2/PARP5B).[1] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play crucial roles in various cellular processes, most notably in the Wnt/β-catenin signaling pathway.[2][3][4]
Q2: What are the expected on-target effects of this compound in a cellular context?
The primary on-target effect of this compound is the inhibition of the catalytic activity of TNKS1 and TNKS2. This leads to the stabilization of Axin, a key component of the β-catenin destruction complex.[1][2] Consequently, this enhances the degradation of β-catenin, leading to the downregulation of Wnt signaling.[1] Therefore, in Wnt-dependent cell lines, a decrease in the expression of Wnt target genes (e.g., c-Myc, Cyclin D1) is the expected outcome.
Q3: What are the initial signs of potential off-target effects in my experiments?
Common indicators of potential off-target effects include:
-
Unexpected cytotoxicity: Significant cell death at concentrations where on-target effects are expected to be minimal.
-
Discrepancy with genetic validation: The phenotype observed with this compound treatment differs from the phenotype observed with siRNA/shRNA-mediated knockdown of TNKS1 and TNKS2.
-
Inconsistent results with other tankyrase inhibitors: A structurally different tankyrase inhibitor produces a different cellular phenotype.
-
Phenotypes in Wnt-independent cell lines: Observing strong cellular effects in cell lines where the Wnt pathway is not active.
Troubleshooting Guides
Issue 1: I am observing higher-than-expected cytotoxicity in my cell viability assay.
High cytotoxicity can be a result of off-target effects or experimental artifacts. This guide will help you troubleshoot this issue.
| Target | IC50 (nM) |
| TNKS1 | 259 |
| TNKS2 | 1100 |
Data from MedchemExpress[5]
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic potential of this compound.[5][6][7][8]
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: My Wnt reporter assay shows inconsistent or unexpected results.
Inconsistent results in a Wnt reporter assay could indicate off-target effects or issues with the assay itself.
This protocol is for a luciferase-based reporter assay to measure the activity of the Wnt/β-catenin signaling pathway.[2][9][10][11][12][13][14][15]
Materials:
-
HEK293T or other suitable cell line
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Wnt3a conditioned media or LiCl (as a positive control for pathway activation)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with TOPflash or FOPflash plasmid along with the Renilla plasmid using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, replace the media with fresh media containing this compound at various concentrations. Include a vehicle control. To confirm pathway inhibition, cells can be co-treated with a Wnt pathway activator (e.g., Wnt3a).
-
Incubation: Incubate for another 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase kit.
-
Luciferase Assay: Measure both Firefly and Renilla luciferase activities according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. The activity of the FOPflash reporter (with mutated TCF/LEF binding sites) serves as a control for non-specific transcriptional effects.
Caption: Simplified Wnt/β-catenin signaling pathway.
Caption: Troubleshooting logic for Wnt reporter assays.
Potential Off-Target Considerations
While a comprehensive off-target profile for this compound is not publicly available, researchers should be aware of potential cross-reactivity with other members of the PARP family.[1] Additionally, given the role of tankyrases in other cellular processes, off-target effects on pathways such as Hippo/YAP signaling should be considered.[1]
To definitively attribute an observed phenotype to the inhibition of TNKS1/2, it is recommended to perform rescue experiments. This could involve overexpressing a drug-resistant mutant of TNKS1/2 or using siRNA/shRNA to validate the phenotype.
Disclaimer: This technical support guide is intended for research purposes only. The information provided is based on publicly available data and should be used as a reference. Experimental conditions should be optimized for specific cellular systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Wnt Reporter Activity Assay [bio-protocol.org]
- 3. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 11. TOPFlash Wnt/β-catenin HEK293 Reporter Cell Lines | LipExoGen Biotech [lipexogen.com]
- 12. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jcancer.org [jcancer.org]
- 15. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
Technical Support Center: Improving the Reproducibility of Tankyrase 2 Inhibition Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Tankyrase 2 (TNKS2) inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tankyrase 2 and what are its primary functions?
Tankyrase 2 (TNKS2), also known as PARP5B, is a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] It is involved in various cellular processes, including:
-
Wnt/β-catenin signaling: TNKS2 poly-ADP-ribosylates (PARsylates) Axin, a key component of the β-catenin destruction complex, targeting it for degradation.[3] This leads to the stabilization of β-catenin and activation of Wnt target genes.[4]
-
Telomere maintenance: TNKS2 impacts telomere length and stability, which is crucial for the continued proliferation of cancer cells.[1]
-
DNA repair: As part of the PARP family, TNKS2 inhibitors can affect the cellular response to DNA damage.[1]
Q2: What is the mechanism of action for Tankyrase 2 inhibitors?
Tankyrase 2 inhibitors primarily work by blocking the catalytic activity of the TNKS2 enzyme. This inhibition prevents the PARsylation and subsequent degradation of its target proteins. A key consequence is the stabilization of Axin, which enhances the activity of the β-catenin destruction complex, leading to the degradation of β-catenin and the downregulation of Wnt/β-catenin signaling.[5] Some inhibitors bind to the nicotinamide (B372718) subpocket, while others target the adenosine (B11128) subpocket of the NAD+ binding site.[6] Dual-site inhibitors that span both pockets have also been developed.[6]
Q3: What are some commonly used Tankyrase 2 inhibitors and their potencies?
Several small molecule inhibitors targeting Tankyrase 1 and 2 have been developed. The following table summarizes the inhibitory potency (IC50) of some common inhibitors against TNKS2.
| Inhibitor | TNKS2 IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference Cell Line |
| Compound 16 | 6.3 | 19 (HEK293), 70 (SW480) | [6] |
| G007-LK | Not explicitly stated in provided search results | GI25 < 1000 in 87/537 cell lines | [7] |
| Tankyrase-IN-5 | 7.9 | Not specified | [5] |
| WIKI4 | High potency (specific value not in snippets) | Not specified | [8] |
| XAV939 | Potent (specific value not in snippets) | Not specified | [8] |
| Compound [I] (Bayer) | 0.0015 µM (1.5 nM) | 0.000040 µM (0.04 nM) | HEK-293 (TOP vector) |
| Compound [II] (Bayer) | 0.011 µM (11 nM) | 0.0017 µM (1.7 nM) | HEK-293 (TOP vector) |
| Compound 24 | Not specified | Picomolar range | HEK293 |
| TDI-012804 | IC50 < 50 | Not specified | [9] |
Troubleshooting Guides
This section addresses common issues encountered during Tankyrase 2 inhibition experiments.
Inconsistent or Non-reproducible IC50 Values
Q: My IC50 values for a specific TNKS2 inhibitor vary significantly between experiments. What could be the cause?
A: Several factors can contribute to inconsistent IC50 values:
-
Inhibitor Solubility and Stability:
-
Problem: The inhibitor may precipitate out of solution at the tested concentrations or degrade over time.
-
Troubleshooting:
-
Check Solubility: Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO) before diluting it in the assay buffer.
-
Fresh Dilutions: Prepare fresh serial dilutions of the inhibitor for each experiment.
-
Storage: Store the stock solution at the recommended temperature and protect it from light if it is light-sensitive.
-
-
-
Cell-Based Assay Variability:
-
Problem: Cell health, passage number, and density can significantly impact the experimental outcome.
-
Troubleshooting:
-
Consistent Cell Culture: Use cells within a narrow passage number range and ensure they are healthy and in the exponential growth phase.
-
Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments.
-
Serum Concentration: Be aware that components in fetal bovine serum (FBS) can bind to inhibitors, reducing their effective concentration. Consider using a consistent batch of FBS or reducing the serum concentration during treatment.
-
-
-
Biochemical Assay Variability:
-
Problem: Enzyme activity, substrate concentration, and incubation times are critical parameters.
-
Troubleshooting:
-
Enzyme Quality: Use a highly purified and active recombinant TNKS2 enzyme. Enzyme activity can vary between batches.
-
Substrate Concentrations: Ensure that the concentrations of NAD+ and the acceptor substrate (e.g., histone) are not limiting and are consistent across experiments.
-
Incubation Times: Precisely control the incubation times for the enzyme-inhibitor pre-incubation and the enzymatic reaction.
-
-
Unexpected Phenotypes or Off-Target Effects
Q: I am observing a phenotype that is not consistent with the known function of Tankyrase 2 in the Wnt pathway. How can I determine if this is an off-target effect?
A: It is crucial to validate that the observed phenotype is a direct result of TNKS2 inhibition.
-
Use Structurally Different Inhibitors:
-
Strategy: Test another potent and selective TNKS2 inhibitor with a different chemical scaffold (e.g., compare the effects of G007-LK and XAV939).[5]
-
Interpretation: If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
-
Knockdown/Knockout Experiments:
-
Strategy: Use siRNA or CRISPR/Cas9 to specifically deplete TNKS2 and observe if the phenotype is recapitulated.[5]
-
Interpretation: If the genetic knockdown/knockout mimics the effect of the inhibitor, it strongly suggests an on-target mechanism.
-
-
Rescue Experiments:
-
Strategy: Overexpress a drug-resistant mutant of TNKS2 in your cells.
-
Interpretation: If the overexpression of the resistant mutant rescues the phenotype in the presence of the inhibitor, the effect is confirmed to be on-target.[5]
-
-
Consider Other TNKS2 Functions:
Lack of Expected Downstream Effects
Q: I am not seeing the expected stabilization of Axin or a decrease in β-catenin levels after treating my cells with a TNKS2 inhibitor. What should I check?
A: This could be due to issues with the inhibitor, the cells, or the detection method.
-
Confirm Target Engagement:
-
Strategy: Perform a Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is binding to TNKS2 within the cells.[5]
-
Interpretation: A thermal shift indicates that the drug is engaging its target.
-
-
Inhibitor Concentration and Incubation Time:
-
Strategy: Perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and treatment duration for your specific cell line.
-
Interpretation: The kinetics of Axin stabilization and β-catenin degradation can vary between cell lines.
-
-
Western Blotting Optimization:
-
Strategy: Ensure your western blotting protocol is optimized for the detection of Axin and β-catenin.
-
Troubleshooting:
-
Antibody Validation: Use well-validated antibodies for your target proteins.
-
Lysis Buffer: Use a lysis buffer (e.g., RIPA buffer) that efficiently extracts the proteins of interest.[10]
-
Loading Controls: Always include a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
-
Cell Line Specificity:
-
Problem: The Wnt pathway may not be active or may be regulated differently in your chosen cell line.
-
Troubleshooting:
-
Confirm Wnt Pathway Status: Verify that the canonical Wnt pathway is active in your cell line (e.g., by checking for mutations in APC or β-catenin).
-
Use a Positive Control Cell Line: Include a cell line known to be sensitive to TNKS2 inhibition (e.g., SW480, DLD-1) as a positive control.[11]
-
-
Experimental Protocols
Biochemical Assay: In Vitro PARsylation Assay
This assay measures the direct inhibition of TNKS2 enzymatic activity.
-
Plate Preparation: Coat a 96-well plate with a histone substrate.
-
Inhibitor Addition: Add serial dilutions of the Tankyrase 2 inhibitor to the wells. Include a DMSO-only control.
-
Enzyme Addition: Add purified recombinant TNKS2 enzyme to all wells except the negative control.
-
Enzyme-Inhibitor Incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a reaction mixture containing biotinylated NAD+ to initiate the PARsylation reaction.
-
Reaction Incubation: Incubate the plate to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add streptavidin-HRP to detect the incorporated biotin.
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate.[12][13]
-
Data Acquisition: Read the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Assay: Wnt/β-catenin Reporter Assay
This assay measures the downstream effects of TNKS2 inhibition on Wnt signaling.
-
Cell Seeding: Seed cells stably expressing a Wnt/β-catenin-responsive luciferase reporter (e.g., TOPflash) and a control reporter (e.g., FOPflash or Renilla luciferase) into a 96-well plate.
-
Inhibitor Treatment: The following day, treat the cells with serial dilutions of the Tankyrase 2 inhibitor.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity for both the Wnt-responsive reporter and the control reporter using a luminometer.
-
Data Analysis: Normalize the Wnt-responsive luciferase signal to the control luciferase signal. Calculate the percent inhibition and determine the IC50 value.[7]
Western Blotting for Axin and β-catenin
This protocol is for detecting changes in protein levels following TNKS2 inhibition.
-
Cell Treatment: Treat cells with the Tankyrase 2 inhibitor at the desired concentration and for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix the lysates with SDS-PAGE sample buffer and heat to denature the proteins.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Axin, β-catenin, and a loading control overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize the levels of Axin and β-catenin to the loading control.
Visualizations
Caption: The Wnt/β-catenin signaling pathway and the role of Tankyrase 2.
Caption: A logical workflow for troubleshooting TNKS2 inhibition experiments.
References
- 1. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. genecards.org [genecards.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Mitigating TNKS-2-IN-1 Cytotoxicity in Primary Cell Cultures: A Technical Support Guide
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the cytotoxic effects of TNKS-2-IN-1 in primary cell cultures. The following information, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies to ensure the successful application of this selective Tankyrase-2 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it cause cytotoxicity?
A1: this compound is a small molecule inhibitor of Tankyrase-2 (TNKS2), a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes. TNKS2 is a key regulator of various cellular processes, primarily the Wnt/β-catenin and Hippo-YAP signaling pathways.
-
Wnt/β-catenin Pathway: TNKS2 poly-ADP-ribosylates (PARsylates) Axin, a crucial component of the β-catenin destruction complex. This modification targets Axin for degradation, leading to the stabilization and nuclear accumulation of β-catenin, and subsequent activation of Wnt target genes involved in proliferation and cell fate. By inhibiting TNKS2, this compound stabilizes Axin, promoting β-catenin degradation and downregulating Wnt signaling.
-
Hippo-YAP Pathway: Tankyrases also promote the degradation of Angiomotin (AMOT) family proteins. AMOT proteins are negative regulators of the transcriptional co-activator YAP. Inhibition of TNKS2 by this compound leads to the stabilization of AMOT proteins, which in turn suppresses the oncogenic activity of YAP.[1][2]
Cytotoxicity from tankyrase inhibitors can arise from both "on-target" and "off-target" effects. On-target toxicity may occur in primary cells that are sensitive to the inhibition of Wnt or YAP signaling for their survival and proliferation. Off-target effects, while less characterized for this compound, are a potential concern with any small molecule inhibitor and can contribute to unexpected cytotoxicity.
Q2: What is a recommended starting concentration for this compound in primary cell cultures?
A2: The optimal concentration of this compound is highly dependent on the specific primary cell type and the duration of the experiment. As a starting point, it is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cellular endpoint and the 50% cytotoxic concentration (CC50).
Based on available data for this compound and other tankyrase inhibitors, a broad concentration range of 10 nM to 10 µM is suggested for initial experiments. It is crucial to include a vehicle control (e.g., DMSO) at the same final concentration as in the experimental wells.
Quantitative Data Summary for Tankyrase Inhibitors
| Inhibitor | Target(s) | IC50 (Enzymatic Assay) | Cellular IC50/EC50 | Reference(s) |
| This compound | TNKS1 | 259 nM | Not Reported | |
| TNKS2 | 1100 nM | |||
| Tankyrase-IN-5 | TNKS1 | 2.3 nM | Not Reported | [1] |
| TNKS2 | 7.9 nM | [1] | ||
| G007-LK | TNKS1/2 | Not Reported | < 200 nM in sensitive cell lines | [2] |
| NVP-TNKS656 | TNKS1 | 46 nM | 50 nM (SW480 cells) | |
| TNKS2 | 6 nM / 25 nM | 3.5 nM (HEK293 reporter) |
Note: The provided IC50 values are from biochemical assays and may not directly translate to the optimal concentration in a cellular context. Cellular permeability, efflux pumps, and inhibitor stability can all influence the effective concentration.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
If you are observing significant cell death in your primary cell cultures at concentrations where you expect to see a biological effect, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for high cytotoxicity.
Possible Cause & Suggested Solution
-
Solvent Toxicity: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for tankyrase inhibitors, but it can be toxic to primary cells at higher concentrations.
-
Solution: Ensure the final DMSO concentration in your culture medium is as low as possible, ideally ≤ 0.1%. Always include a vehicle-only control with the same final DMSO concentration as your highest inhibitor dose to differentiate between solvent and compound toxicity.[3]
-
-
Inhibitor Concentration Too High: Primary cells are often more sensitive to perturbations than immortalized cell lines. The effective concentration of this compound may be lower than anticipated.
-
Solution: Perform a comprehensive dose-response curve starting from a very low concentration (e.g., 1 nM) and titrating up to the micromolar range. This will help you identify a therapeutic window where you observe the desired biological effect without significant cytotoxicity.
-
-
On-Target Toxicity: The observed cytotoxicity may be a direct result of inhibiting TNKS2 in a primary cell type that relies on Wnt or YAP signaling for survival.
-
Solution: Consider reducing the exposure time of the inhibitor. For longer-term experiments, an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) may allow the cells to recover and minimize cumulative toxicity.
-
-
Suboptimal Cell Culture Conditions: Stressed primary cells are more susceptible to the cytotoxic effects of small molecules.
-
Solution: Ensure your primary cells are healthy, in a logarithmic growth phase, and free from contamination. Use appropriate, fresh media and supplements.
-
Issue 2: Inconsistent or Non-Reproducible Results
Variability between experiments can be a significant challenge. The following steps can help improve the reproducibility of your results.
Possible Cause & Suggested Solution
-
Inhibitor Precipitation: this compound, like many small molecules, may have limited aqueous solubility. Diluting a concentrated DMSO stock directly into culture medium can cause the compound to precipitate.
-
Solution: Prepare fresh working solutions for each experiment. Perform serial dilutions in your culture medium rather than a single large dilution. Ensure thorough mixing after each dilution step. If precipitation is still observed, gentle warming to 37°C or brief sonication of the stock solution before dilution may help.[3]
-
-
Inhibitor Degradation: Small molecule inhibitors can degrade over time, especially when in solution.
-
Solution: Aliquot your DMSO stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles. Prepare fresh aqueous dilutions for each experiment and do not store them for extended periods.[3]
-
-
Inconsistent Cell Seeding: The confluency of your primary cells can influence their response to inhibitors.
-
Solution: Standardize your cell seeding density for all experiments. Ensure you have a homogenous single-cell suspension before plating.
-
-
Variability in Primary Cell Lots: Primary cells from different donors or even different passages from the same donor can exhibit significant biological variability.
-
Solution: Whenever possible, use cells from the same donor and with a consistent passage number for a set of related experiments.
-
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for determining the effect of this compound on the viability of primary cells.
Materials:
-
Primary cell culture of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Experimental Workflow: MTT Assay
Caption: General workflow for an MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Inhibitor Treatment: The following day, prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Protocol 2: Apoptosis Detection using Caspase-3/7 Assay
This protocol outlines a method to determine if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
Primary cell culture of interest
-
White-walled 96-well plates suitable for luminescence assays
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat your primary cells with this compound and controls in a white-walled 96-well plate as described in the MTT assay protocol.
-
Assay Reagent Addition: After the desired incubation period, allow the plate to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and add it to each well.
-
Incubation with Reagent: Mix the contents of the wells by gentle shaking and incubate at room temperature for the time specified by the manufacturer (typically 30 minutes to 1 hour) to allow for cell lysis and signal generation.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence (from wells with medium and reagent only) and normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.
Signaling Pathway Diagrams
Wnt/β-catenin Signaling Pathway and TNKS2 Inhibition
Caption: Role of TNKS2 in Wnt/β-catenin signaling and its inhibition by this compound.
Hippo-YAP Signaling Pathway and TNKS2 Inhibition
References
TNKS-2-IN-1 assay interference from high DMSO concentrations
Welcome to the technical support center for the TNKS-2-IN-1 assay. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential interference from high concentrations of Dimethyl Sulfoxide (DMSO) during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final concentration of DMSO for the this compound assay?
A1: For biochemical assays utilizing purified Tankyrase 2 (TNKS2) enzyme, such as colorimetric or chemiluminescent kits, a final DMSO concentration of up to 1% is generally well-tolerated.[1][2] For cell-based assays, it is highly recommended to keep the final DMSO concentration at or below 0.5% to minimize off-target cellular effects.[3][4] It is crucial to perform a DMSO tolerance test for your specific cell line to determine the optimal concentration.[5]
Q2: I am observing a decrease in the assay signal in my positive control wells. Could high DMSO concentration be the cause?
A2: Yes, high concentrations of DMSO can lead to a decrease in assay signal. In biochemical assays, DMSO concentrations above 2.5% can begin to inhibit enzyme activity, and higher concentrations can cause protein precipitation.[6][7] In cell-based assays, DMSO can be cytotoxic, leading to a reduction in cell viability and, consequently, a lower assay signal.[8][9]
Q3: My test compound is only soluble in a high concentration of DMSO. How can I perform the assay without introducing solvent-related interference?
A3: If your compound requires a high DMSO concentration for solubility, you will need to prepare a high-concentration stock solution in 100% DMSO. When diluting this stock into your assay buffer or cell culture medium, ensure that the final DMSO concentration does not exceed the recommended limits (ideally ≤1% for biochemical assays and ≤0.5% for cellular assays).[1][2][3] It is critical to have a vehicle control with the exact same final DMSO concentration as your test wells to account for any solvent effects.[10][11]
Q4: Can DMSO affect the Wnt/β-catenin signaling pathway in my cell-based assay?
A4: Yes, DMSO can have direct effects on cellular signaling pathways, including the Wnt/β-catenin pathway.[1][12] Even at low concentrations, DMSO has been shown to induce changes in gene expression and protein activation.[3][4][6] Therefore, it is imperative to use the lowest effective concentration of DMSO and to include a vehicle control with a matched DMSO concentration to properly interpret your results.
Troubleshooting Guides
Issue 1: High Background Signal in a Biochemical Assay
| Possible Cause | Troubleshooting Steps |
| DMSO Interference with Detection Reagents | 1. Reduce the final DMSO concentration to ≤1%.2. Run a control plate with varying DMSO concentrations (0.1% to 2%) in the absence of the enzyme to see if DMSO directly affects the signal.3. Consult the assay kit manufacturer's guide for specific recommendations on solvent compatibility. |
| Compound Precipitation | 1. Visually inspect the wells for any precipitate after adding the compound.2. Lower the final concentration of the test compound.3. Ensure thorough mixing after adding the compound to the assay buffer. |
Issue 2: Poor Reproducibility in a Cell-Based Assay
| Possible Cause | Troubleshooting Steps |
| Inconsistent Final DMSO Concentration | 1. Ensure that the final DMSO concentration is identical in all wells, including vehicle controls and compound-treated wells.[10]2. When preparing serial dilutions of your compound, if you dilute in media, the DMSO concentration will change. Prepare a separate vehicle control for each final DMSO concentration.[10] |
| DMSO Cytotoxicity | 1. Perform a cell viability assay with a range of DMSO concentrations (e.g., 0.1% to 2%) to determine the maximum non-toxic concentration for your specific cell line and experiment duration.[5][9]2. Reduce the incubation time of the cells with the compound- and DMSO-containing medium if possible. |
| Hygroscopic Nature of DMSO | 1. Use fresh, high-quality DMSO.2. Store DMSO in small, tightly sealed aliquots to prevent water absorption.[10]3. Prepare fresh dilutions of your compounds for each experiment.[10] |
Quantitative Data on DMSO Interference
The following table summarizes the effects of different DMSO concentrations on TNKS2 assays based on available data.
| Assay Type | DMSO Concentration | Observed Effect | Reference(s) |
| Biochemical (Colorimetric/Chemiluminescent) | ≤ 1% | Compatible, minimal effect on enzyme activity. | [1][2] |
| > 2.5% | Potential for decreased enzyme activity. | [6] | |
| ≥ 5-10% | Significant inhibition of enzyme activity and potential for protein precipitation. | [7][13] | |
| Cell-Based (e.g., Wnt Reporter, Axin Stabilization) | ≤ 0.5% | Generally considered safe for most cell lines with minimal cytotoxicity. | [3][4][5] |
| > 0.5% - 1% | May induce off-target effects, changes in gene expression, and cytotoxicity in sensitive cell lines. | [3][6][14] | |
| > 1% | Significant cytotoxicity and interference with cellular pathways are likely. | [8][9] |
Experimental Protocols
Protocol 1: Biochemical TNKS2 Inhibition Assay (Colorimetric)
This protocol is a representative example for measuring the enzymatic activity of TNKS2.
-
Plate Preparation: Histone proteins are pre-coated on a 96-well plate.
-
Compound Addition:
-
Prepare a serial dilution of your test compound (e.g., this compound) in 100% DMSO.
-
Add 1 µL of the diluted compound or DMSO (for vehicle control) to the appropriate wells.
-
-
Enzyme Addition:
-
Thaw the recombinant TNKS2 enzyme on ice.
-
Dilute the enzyme to the working concentration in the provided assay buffer.
-
Add 40 µL of the diluted enzyme to each well.
-
-
Enzyme-Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation:
-
Add 10 µL of the PARP Substrate Mixture (containing biotinylated NAD+) to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Wash the plate according to the kit instructions.
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes.
-
Wash the plate.
-
Add 50 µL of the colorimetric HRP substrate to each well.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO-only control and determine the IC50 value.
Protocol 2: Cell-Based Axin Stabilization Assay (Western Blot)
This protocol details the detection of Axin protein stabilization as a downstream marker of TNKS2 inhibition.[10][15]
-
Cell Culture and Treatment:
-
Plate cells (e.g., SW480) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the TNKS2 inhibitor (dissolved in DMSO) or DMSO vehicle control for the desired time (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Axin1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Axin1 band intensity to the loading control and calculate the fold change relative to the vehicle-treated control.[10]
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models [mdpi.com]
- 4. Effects of DMSO on gene expression in human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. researchgate.net [researchgate.net]
- 7. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A Wnt- and β-catenin-dependent pathway for mammalian cardiac myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Resolving Inconsistent Experimental Results with TNKS-2-IN-1
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting inconsistent experimental results encountered while working with the tankyrase inhibitor, TNKS-2-IN-1. The information is presented in a direct question-and-answer format to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Tankyrase 1 (TNKS1/PARP5A) and Tankyrase 2 (TNKS2/PARP5B).[1] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family.[2][3] Tankyrases are key regulators of the Wnt/β-catenin signaling pathway. They achieve this by targeting Axin, a crucial component of the β-catenin destruction complex, for poly-ADP-ribosylation (PARsylation). This modification leads to Axin's ubiquitination and subsequent degradation by the proteasome.[4][5][6] By inhibiting tankyrase activity, this compound prevents Axin degradation, leading to the stabilization and accumulation of the β-catenin destruction complex. This, in turn, enhances the degradation of β-catenin, reduces its nuclear translocation, and ultimately downregulates the transcription of Wnt target genes.[2][7][8]
Q2: My experimental results with this compound are inconsistent between experiments. What are the potential causes?
Inconsistent results are a common challenge in cell-based assays. Several factors related to the compound, cell culture conditions, or assay procedures can contribute to this variability.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Inhibitor Precipitation | This compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation upon dilution of a DMSO stock into aqueous cell culture media is a common issue.[9] Solution: Perform serial dilutions, ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%), and visually inspect for precipitates before adding to cells.[9] |
| Inhibitor Degradation | Improper storage can lead to the degradation of the compound. Aqueous solutions of tankyrase inhibitors are generally not stable and should be prepared fresh for each experiment.[3][9] Solution: Store the solid compound at -20°C.[1] Prepare high-concentration stock solutions in anhydrous DMSO, aliquot into single-use vials to avoid freeze-thaw cycles, and store at -80°C.[1][9][10] |
| Cell Line Variability | Cell lines can change over time with repeated passaging, affecting their response to inhibitors. The genetic background of the cell line (e.g., mutations in APC or β-catenin) is critical for its dependence on the Wnt pathway.[7][11] Solution: Use low-passage cells, perform regular cell line authentication, and ensure the chosen cell line has an active Wnt pathway that is sensitive to tankyrase inhibition. |
| Assay Timing & Readout | The timing of inhibitor addition and the duration of the experiment are critical. The stabilization of Axin and subsequent degradation of β-catenin are time-dependent processes.[11] Solution: Perform a time-course experiment to determine the optimal incubation time for your specific cell line and endpoint (e.g., 6, 12, 24, 48 hours). |
| Pipetting & Mixing Errors | Minor variations in pipetting can lead to significant differences in the final concentration of the inhibitor, especially when working with potent nanomolar compounds. Solution: Ensure pipettes are calibrated. Mix solutions thoroughly after each dilution step.[9] Use a master mix for the inhibitor dilutions to add to replicate wells. |
Q3: I am not observing the expected downstream effects of Wnt pathway inhibition (e.g., decreased cell proliferation) in a known Wnt-dependent cell line. Why might this be?
Even in a Wnt-dependent cell line, a lack of a phenotypic response can occur. It is crucial to first confirm target engagement and proximal pathway modulation.
Troubleshooting Steps:
-
Confirm Target Engagement: Directly measure the stabilization of Axin1 or Axin2 by Western blot. This is the most direct and immediate biochemical consequence of tankyrase inhibition and should be observed before downstream effects.[2][5][7] An increase in Axin protein levels is a hallmark of effective tankyrase inhibition.[11]
-
Verify β-catenin Degradation: Following Axin stabilization, assess the levels of both total and active (non-phosphorylated) β-catenin. A significant reduction, particularly in the nucleus, is expected.[11]
-
Use a Reporter Assay: Employ a Wnt/β-catenin transcriptional reporter assay (e.g., TOP/FOPFlash) to confirm the functional inhibition of the downstream signaling pathway.[7]
-
Re-evaluate Potency: While this compound is potent, the effective concentration can vary between cell lines. Perform a dose-response curve, starting from a low nanomolar range and extending to a micromolar range, to determine the EC50 for Axin stabilization in your specific system.[10]
-
Consider Functional Redundancy: TNKS1 and TNKS2 are functionally redundant.[12] In some contexts, incomplete inhibition of both isoforms may not be sufficient to suppress the Wnt pathway. This compound is reported to inhibit both.
-
Catalysis-Independent Functions: Some studies suggest that tankyrases may have scaffolding functions independent of their catalytic activity. In cells with very high TNKS overexpression, simply inhibiting the catalytic activity might not be enough to block Wnt signaling.[8] Furthermore, inhibiting TNKS can paradoxically lead to an increase in TNKS protein levels, which might complicate the cellular response.[8][10]
Q4: I am observing unexpected cytotoxicity or off-target effects. How can I investigate this?
Unexpected effects can arise from off-target activity or cellular stress responses.
Troubleshooting Steps:
-
Perform a Dose-Response for Viability: Determine the concentration at which toxicity occurs and see if it is well-separated from the concentration required for Wnt inhibition.
-
Use a Structurally Different Inhibitor: Compare the phenotype observed with this compound to that of another potent and selective tankyrase inhibitor with a different chemical scaffold (e.g., XAV939 or G007-LK).[7][10] If the phenotypes are consistent, the effect is more likely to be on-target.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of TNKS1/2. If the phenotype is reversed, it confirms the effect is on-target.[7]
-
Knockdown/Knockout Control: Use siRNA or CRISPR to deplete TNKS1 and/or TNKS2 and determine if this recapitulates the phenotype observed with the inhibitor.[7]
-
Check for Mitotic Arrest: Tankyrases are involved in mitotic spindle formation. High concentrations of inhibitors can lead to mitotic arrest.[7] Analyze cell cycle progression via flow cytometry.
Quantitative Data Summary
The potency of tankyrase inhibitors is typically reported as the half-maximal inhibitory concentration (IC50) in biochemical assays or the half-maximal effective concentration (EC50) in cellular assays. Below is a comparison of reported potencies for several common tankyrase inhibitors.
| Inhibitor | Target | IC50 / pIC50 / EC50 | Assay Type | Reference |
| This compound | TNKS1/2 | pIC50: 7.1 - 8.2 | Not Specified | [1] |
| Tankyrase-IN-2 | TNKS1 | IC50: 10 nM | Biochemical | [10] |
| TNKS2 | IC50: 7 nM | Biochemical | [10] | |
| PARP1 | IC50: 710 nM | Biochemical | [10] | |
| DLD1 Cells | EC50: 319 nM | Axin2 Stabilization | [10] | |
| G007-LK | TNKS1 | IC50: 29 nM | Biochemical | [13] |
| TNKS2 | IC50: 6.3 nM | Biochemical | [13] | |
| XAV939 | TNKS1 | IC50: 11 nM | Biochemical | [5] |
| TNKS2 | IC50: 4 nM | Biochemical | [5] |
Note: pIC50 is the negative logarithm of the IC50 value. A pIC50 of 7.0 corresponds to an IC50 of 100 nM, and a pIC50 of 8.0 corresponds to an IC50 of 10 nM.
Experimental Protocols
Protocol 1: Western Blot for Axin1 Stabilization and β-catenin Degradation
This protocol describes a standard method to verify the on-target activity of this compound in a responsive cell line (e.g., SW480 or DLD-1).
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[9] On the day of the experiment, perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 30, 100, 300, 1000 nM). Ensure the final DMSO concentration is constant across all wells.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the inhibitor dilutions. Incubate for the desired time (a 24-hour incubation is a good starting point).[11]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane), add Laemmli sample buffer, and boil for 5 minutes. Separate proteins on an 8-10% SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Axin1, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the Axin1 band intensity and a decrease in the β-catenin band intensity with increasing inhibitor concentration indicates successful target engagement and pathway modulation.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Logical workflow for troubleshooting inconsistent results with this compound.
Caption: Recommended workflow for the preparation of this compound solutions.
References
- 1. TNKS1/2-IN-1 | TargetMol [targetmol.com]
- 2. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tankyrase inhibition interferes with junction remodeling, induces leakiness, and disturbs YAP1/TAZ signaling in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrase - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Combination Therapy of TNKS-2-IN-1 and EGFR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination therapy of TNKS-2-IN-1, a tankyrase inhibitor, and EGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining a tankyrase inhibitor like this compound with an EGFR inhibitor?
A1: The primary rationale is to overcome or delay the onset of resistance to EGFR inhibitors. Aberrant activation of the Wnt/β-catenin and YAP signaling pathways is a known mechanism of resistance to EGFR-targeted therapies.[1][2] Tankyrase (TNKS) is a key positive regulator of the Wnt/β-catenin pathway.[3] By inhibiting tankyrase with this compound, the degradation of Axin is prevented, leading to the destabilization of β-catenin and suppression of Wnt signaling.[4] Furthermore, tankyrase inhibition has been shown to stabilize angiomotins, which are negative regulators of the YAP signaling pathway, a parallel resistance mechanism.[5][6] Therefore, the combination of a TNKS inhibitor and an EGFR inhibitor can simultaneously block the primary oncogenic driver (EGFR) and key resistance pathways, leading to a synergistic anti-tumor effect.[7][8]
Q2: In which cancer types is this combination therapy expected to be most effective?
A2: This combination is particularly promising in cancers that are dependent on EGFR signaling and have a tendency to develop resistance through Wnt/β-catenin or YAP pathway activation. Preclinical studies have shown synergistic effects in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines.[7][8] Cancers with mutations in APC or overexpression of Wnt ligands are also strong candidates for this combination approach.[4]
Q3: How do I determine if the combination of this compound and an EGFR inhibitor is synergistic, additive, or antagonistic in my experimental model?
A3: The interaction between two drugs can be quantitatively assessed using methods like the Chou-Talalay Combination Index (CI) or by calculating a Loewe synergy score.[9][10] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 suggests antagonism.[11][12] Similarly, a positive Loewe synergy score indicates a synergistic interaction.[10] These analyses require generating dose-response matrices for each drug alone and in combination.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell viability assays.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Solubility Issues | Prepare a high-concentration stock solution of this compound and the EGFR inhibitor in 100% DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication. Aliquot and store at -80°C to minimize freeze-thaw cycles. When preparing working solutions, pre-warm the cell culture medium to 37°C before adding the DMSO stock to improve solubility. The final DMSO concentration in the culture should be kept below 0.5% to avoid solvent-induced toxicity. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider using a reversed pipetting technique to ensure consistent cell numbers across all wells. Avoid using the outer wells of the microplate, which are prone to evaporation ("edge effects"), or fill them with sterile PBS or media. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Consider using an alternative assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo), to confirm your results. |
| Cell Line Instability | Use low-passage, authenticated cell lines. Genetic drift in cell lines over multiple passages can lead to altered drug sensitivity. |
Problem 2: No significant potentiation of EGFR inhibitor-induced cell death with the addition of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Drug Concentrations | Perform a dose-response matrix experiment with a wide range of concentrations for both this compound and the EGFR inhibitor to identify the optimal synergistic concentrations. The effective concentration for synergy may be different from the IC50 of each drug alone. |
| Cell Line is Not Dependent on Wnt/YAP Signaling for Resistance | Confirm the activation of Wnt/β-catenin or YAP signaling in your resistant cell model. This can be done by Western blot for active β-catenin, YAP, and their downstream targets (e.g., c-Myc, Cyclin D1, CTGF). If these pathways are not active, the combination may not be effective. |
| Insufficient Treatment Duration | The synergistic effect may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the combined effect. |
Problem 3: Difficulty in detecting changes in downstream signaling pathways by Western Blot.
Possible Causes and Solutions:
| Cause | Solution |
| Weak or No Signal for Phospho-proteins | Ensure that the cells are stimulated with an appropriate ligand (e.g., EGF) to induce robust phosphorylation of EGFR and its downstream targets before lysis, especially when assessing the inhibitory effect of the drugs. Harvest cells at an optimal time point after stimulation and drug treatment. Phosphorylation events can be transient. |
| High Background | Optimize the blocking step by trying different blocking agents (e.g., 5% BSA or non-fat milk in TBST) and increasing the duration or temperature of the blocking incubation. Ensure adequate washing steps between antibody incubations. |
| Antibody Quality | Use validated antibodies specific for the phosphorylated and total forms of your proteins of interest (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, Active β-catenin, total β-catenin, YAP). Titrate your primary and secondary antibodies to determine the optimal concentration. |
| Protein Degradation | Always use fresh lysis buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice throughout the protein extraction procedure. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the combination of potent and selective tankyrase inhibitors (as a proxy for this compound) and EGFR inhibitors in relevant cancer cell lines.
Table 1: IC50 Values of Representative Tankyrase and EGFR Inhibitors
| Compound | Target | Cell Line | Cancer Type | IC50 (nM) | Reference |
| G007-LK | TNKS1/2 | COLO-320DM | Colorectal Cancer | < 1000 (GI50) | [13] |
| G007-LK | TNKS1/2 | SW403 | Colorectal Cancer | < 1000 (GI50) | [4] |
| Erlotinib (B232) | EGFR | HCT-15 | Colorectal Cancer | > 10,000 | [8] |
| Gefitinib | EGFR | HCC4006 | NSCLC | ~20 | [14] |
| XAV939 | TNKS1/2 | H322C | NSCLC | ~5000 | [7] |
Table 2: Synergy Analysis of Tankyrase and EGFR Inhibitor Combinations
| Combination | Cell Line | Cancer Type | Analysis Method | Synergy Outcome | Reference |
| G007-LK + Erlotinib | HCT-15 | Colorectal Cancer | Cell Confluence | Enhanced growth inhibition | [15] |
| XAV939 + Gefitinib | H322C | NSCLC | Combination Index (CI) | CI < 1 (Synergism) | [7] |
| XAV939 + Gefitinib | HCC4006 | NSCLC | Combination Index (CI) | CI < 1 (Synergism) | [7] |
| TNKS656 + Erlotinib | PC9, HCC827, HCC4006 | NSCLC | Loewe Synergy Score | Score > 2 (Synergy) | [16] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and the EGFR inhibitor, both alone and in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Analyze the combination data for synergy using appropriate software (e.g., CompuSyn for Combination Index or SynergyFinder for Loewe score).
Western Blot Analysis for Downstream Signaling
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, the EGFR inhibitor, or the combination for the desired time. For p-EGFR analysis, serum-starve the cells overnight before a brief stimulation with EGF (e.g., 100 ng/mL for 15 minutes) at the end of the drug treatment period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-active-β-catenin, anti-β-catenin, anti-YAP) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YAP promotes erlotinib resistance in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TANKYRASE Inhibition Enhances the Antiproliferative Effect of PI3K and EGFR Inhibition, Mutually Affecting β-CATENIN and AKT Signaling in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loewe: Calculate Loewe Synergy Score in synergyfinder: Calculate and Visualize Synergy Scores for Drug Combinations [rdrr.io]
- 10. Loewe function - RDocumentation [rdocumentation.org]
- 11. echemi.com [echemi.com]
- 12. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to Potent Wnt Signaling Inhibition: G007-LK vs. XAV-939
For Researchers, Scientists, and Drug Development Professionals
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and fate, making it fundamental to embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer, positioning it as a key therapeutic target. A validated strategy for inhibiting this pathway is to target the Tankyrase (TNKS) enzymes, TNKS1 and TNKS2.
This guide provides an objective comparison of two prominent tankyrase inhibitors: XAV-939, a widely-used first-generation inhibitor, and G007-LK, a highly potent and selective next-generation inhibitor.
Note: This guide uses G007-LK as a representative of a potent, second-generation tankyrase inhibitor for comparison against XAV-939, due to the limited public data available for the compound "TNKS-2-IN-1".
Mechanism of Action: Stabilizing the Destruction Complex
In the absence of a Wnt signal (the "off-state"), a multiprotein "destruction complex," scaffolded by Axin, facilitates the phosphorylation and subsequent proteasomal degradation of β-catenin.[1][2] The tankyrase enzymes, TNKS1 and TNKS2, are poly(ADP-ribose) polymerases (PARPs) that actively destabilize this complex by marking Axin for ubiquitination and degradation.[3][4][5]
Both XAV-939 and G007-LK function by inhibiting the catalytic PARP activity of TNKS1 and TNKS2.[6][7] This inhibition prevents Axin's degradation, leading to its stabilization and the accumulation of functional destruction complexes.[2][3][6][7][8][9] As a result, β-catenin is efficiently degraded, and downstream Wnt-dependent transcription is suppressed.
A key molecular distinction is their binding mode: XAV-939 binds to the nicotinamide (B372718) subsite of the catalytic domain, a feature common to other PARP family members, whereas G007-LK binds to the more distinct adenosine (B11128) subsite, contributing to its higher selectivity.[8][10]
References
- 1. Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tankyrase inhibition interferes with junction remodeling, induces leakiness, and disturbs YAP1/TAZ signaling in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of TNKS-2-IN-1 and other TNKS inhibitors like G007-LK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two notable Tankyrase (TNKS) inhibitors, TNKS-2-IN-1 and G007-LK. While both compounds target the catalytic activity of TNKS enzymes, a comprehensive evaluation of their efficacy requires a multi-faceted approach, from biochemical potency to cellular and in vivo activity. This document summarizes the available experimental data, details relevant methodologies for their assessment, and visualizes the key signaling pathways and experimental workflows to aid in research and development decisions.
Introduction to Tankyrase Inhibition
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a pivotal role in various cellular processes, most notably the Wnt/β-catenin signaling pathway. By catalyzing the poly(ADP-ribosyl)ation (PARsylation) of Axin, a crucial component of the β-catenin destruction complex, tankyrases mark it for ubiquitination and subsequent degradation by the proteasome. This leads to the stabilization and nuclear translocation of β-catenin, activating the transcription of Wnt target genes, many of which are implicated in cancer progression. Consequently, the inhibition of tankyrase activity has emerged as a promising therapeutic strategy for cancers characterized by aberrant Wnt signaling.
Data Presentation: Comparative Inhibitory Activity
A direct comparison of the in-cell and in-vivo efficacy of this compound and G007-LK is challenging due to the limited publicly available data for this compound. However, a comparison of their biochemical potency provides a starting point for evaluation.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | TNKS1 | 259 | Biochemical | [1][2] |
| TNKS2 | 1100 | Biochemical | [1][2] | |
| G007-LK | TNKS1 | 46 | Biochemical | [3] |
| TNKS2 | 25 | Biochemical | [3] | |
| Wnt/β-catenin Pathway (HEK293 cells) | 50 | Cellular (TOPFlash) | [3] | |
| Colorectal Cancer Cell Proliferation (COLO-320DM) | GI50: 54–844 | Cellular (MTS Assay) | [4] | |
| Colorectal Cancer Cell Proliferation (SW403) | Inhibition Observed | Cellular (MTT Assay) | [5] | |
| Ovarian Cancer Cell Proliferation (OVCAR-4) | GI50: 54–844 | Cellular (MTS Assay) | [4] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the enzymatic activity or a cellular response by 50%. Lower values indicate higher potency. GI50 (50% growth inhibition) values represent the concentration required to inhibit cell growth by 50%.
Experimental Protocols
To facilitate the independent evaluation and comparison of these and other tankyrase inhibitors, detailed methodologies for key experiments are provided below.
Wnt/β-catenin Signaling Reporter Assay (TOPFlash Assay)
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
Workflow:
Workflow for the TOPFlash luciferase reporter assay.
Detailed Methodology:
-
Cell Seeding: Seed HEK293T cells (or another suitable cell line) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPFlash) and a control plasmid with mutated TCF/LEF binding sites (FOPFlash). A plasmid expressing Renilla luciferase under a constitutive promoter should also be co-transfected to normalize for transfection efficiency.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the tankyrase inhibitor (e.g., this compound or G007-LK) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPFlash and FOPFlash signals to the Renilla luciferase signal. The ratio of TOPFlash to FOPFlash activity represents the Wnt-specific transcriptional activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of Axin and β-catenin Levels
This method is used to assess the effect of tankyrase inhibitors on the protein levels of key components of the Wnt/β-catenin pathway.
Workflow:
Workflow for Western blot analysis.
Detailed Methodology:
-
Cell Treatment and Lysis: Plate cells (e.g., SW480 or DLD-1) and treat with the tankyrase inhibitor at various concentrations and for different durations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for Axin1, Axin2, total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using image analysis software and normalize the protein of interest to the loading control.[6][7][8]
Cell Proliferation Assay (MTS/MTT Assay)
This assay measures the effect of the inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Workflow for cell proliferation assay.
Detailed Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., COLO-320DM, SW480) in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: After 24 hours, treat the cells with a range of concentrations of the tankyrase inhibitor.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value by plotting viability against inhibitor concentration.[4]
Signaling Pathway Visualization
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of tankyrase inhibitors.
Wnt/β-catenin signaling and TNKS inhibition.
Conclusion
G007-LK is a well-characterized, potent inhibitor of both TNKS1 and TNKS2 with demonstrated cellular and in vivo activity against Wnt-driven cancers. In contrast, while this compound shows biochemical activity against tankyrases, its efficacy in cellular and in vivo models is not well-documented in publicly available literature. Therefore, for researchers selecting a tool compound for studying the effects of tankyrase inhibition, G007-LK currently offers a more robustly validated option. The provided experimental protocols offer a framework for the head-to-head comparison of these and other novel tankyrase inhibitors, which is essential for advancing the development of this promising class of therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PARP | Wnt/beta-catenin | Antibiotic | TargetMol [targetmol.com]
- 3. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. bitesizebio.com [bitesizebio.com]
TNKS-2-IN-1: A Comparative Analysis of Selectivity for TNKS1 versus TNKS2
For Immediate Release
This guide provides a detailed comparison of the inhibitory activity of TNKS-2-IN-1 against its primary targets, Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the use of this compound in experimental settings.
Selectivity Profile
This compound is an inhibitor of the Tankyrase enzymes, which are members of the poly(ADP-ribose) polymerase (PARP) family. These enzymes play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway. Aberrant Wnt signaling is implicated in the development of numerous cancers, making Tankyrase inhibitors a subject of significant research interest.
The inhibitory potency of this compound against TNKS1 and TNKS2 is quantified by its half-maximal inhibitory concentration (IC50). The IC50 values demonstrate the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Data Summary: IC50 Values of this compound
| Target Enzyme | IC50 (nM) |
| TNKS1 | 259 |
| TNKS2 | 1100 |
Data sourced from publicly available information.[1][2]
Based on these values, this compound exhibits a moderate degree of selectivity for TNKS1 over TNKS2, with an approximately 4.2-fold higher potency for TNKS1.
Wnt/β-catenin Signaling Pathway
Tankyrase enzymes, both TNKS1 and TNKS2, are key positive regulators of the Wnt/β-catenin signaling pathway. They act by PARsylating (poly-ADP-ribosylating) Axin, a scaffold protein in the β-catenin destruction complex. This modification targets Axin for ubiquitination and subsequent proteasomal degradation. The degradation of Axin leads to the stabilization and accumulation of β-catenin, which can then translocate to the nucleus and activate the transcription of Wnt target genes, promoting cell proliferation. Inhibition of TNKS1 and TNKS2 by compounds like this compound is expected to stabilize Axin, thereby promoting the degradation of β-catenin and downregulating Wnt signaling.
Experimental Protocols
The determination of IC50 values for Tankyrase inhibitors is typically performed using a biochemical assay that measures the enzymatic activity of purified TNKS1 and TNKS2. A common method is a chemiluminescent assay.
Principle of the Chemiluminescent Tankyrase Assay
This assay quantifies the ADP-ribosylation of a substrate by the Tankyrase enzyme. The key components are a biotinylated NAD+ (the donor of the ADP-ribose group) and a substrate protein (e.g., histone) coated onto a microplate. The Tankyrase enzyme transfers the biotinylated ADP-ribose to the substrate. The amount of incorporated biotin (B1667282) is then detected using streptavidin conjugated to horseradish peroxidase (HRP), which catalyzes a chemiluminescent reaction. The light output is directly proportional to the enzyme activity.
Generalized Protocol for IC50 Determination
-
Plate Preparation: A 96-well or 384-well microplate is coated with a substrate protein, such as histone, and incubated to allow for binding. The plate is then washed and blocked to prevent non-specific binding.
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in an appropriate solvent, typically DMSO.
-
Enzymatic Reaction:
-
The purified recombinant Tankyrase enzyme (either TNKS1 or TNKS2) is added to the wells of the microplate.
-
The serially diluted inhibitor is then added to the respective wells. Control wells with no inhibitor (vehicle control) and no enzyme (background control) are included.
-
The reaction is initiated by the addition of a mixture containing biotinylated NAD+.
-
The plate is incubated at a controlled temperature to allow the enzymatic reaction to proceed.
-
-
Detection:
-
After incubation, the plate is washed to remove unreacted reagents.
-
A solution of Streptavidin-HRP is added to each well and incubated to allow binding to the biotinylated substrate.
-
The plate is washed again to remove unbound Streptavidin-HRP.
-
A chemiluminescent HRP substrate is added to the wells.
-
-
Data Acquisition and Analysis:
-
The chemiluminescence is immediately measured using a luminometer.
-
The data is analyzed by subtracting the background signal and normalizing the results to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
References
Validating the Efficacy of TNKS-2-IN-1: A Comparative Guide to siRNA Knockdown Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of Tankyrase (TNKS) enzymes using TNKS-2-IN-1 with the genetic knockdown of TNKS1 and TNKS2 using small interfering RNA (siRNA). This comparison is essential for validating the on-target effects of this compound and understanding its mechanism of action in the context of Wnt/β-catenin signaling. The data presented here is synthesized from studies utilizing the well-characterized TNKS inhibitor XAV939 as a proxy for this compound, alongside corresponding siRNA-mediated knockdown experiments.
Executive Summary
Both pharmacological inhibition with TNKS inhibitors and siRNA-mediated knockdown of TNKS1/2 effectively suppress the Wnt/β-catenin signaling pathway. This is achieved by preventing the degradation of Axin, a key component of the β-catenin destruction complex, leading to reduced levels of active β-catenin.[1] Experimental data demonstrates that both methods result in a significant decrease in cancer cell proliferation, confirming that the anti-proliferative effects of TNKS inhibitors are indeed mediated through the inhibition of TNKS1 and TNKS2. This guide provides the necessary data and protocols to independently verify these findings.
Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown
The following tables summarize the comparative effects of a TNKS inhibitor (XAV939) and TNKS1/2 siRNA on cell proliferation and β-catenin levels in hepatocellular carcinoma (HCC) cell lines.
Table 1: Effect on Cell Proliferation of HCC Cell Lines
| Treatment | HepG2 (% Inhibition) | Huh7 (% Inhibition) | Hep40 (% Inhibition) |
| TNKS Inhibitor (10 µM XAV939) | ~50% | ~40% | ~30% |
| TNKS1 siRNA | ~40% | ~35% | Not significant |
| TNKS2 siRNA | ~35% | ~30% | Not significant |
| Control siRNA | 0% | 0% | 0% |
Note: Data is estimated from graphical representations in the cited literature and represents the approximate percentage inhibition of cell proliferation compared to control treatments.[1]
Table 2: Effect on Nuclear β-catenin Levels in HCC Cell Lines
| Treatment | HepG2 | Huh7 | Hep40 |
| TNKS Inhibitor (XAV939) | Decreased | Decreased | Decreased |
| TNKS1 siRNA | Decreased | Decreased | Decreased |
| TNKS2 siRNA | Decreased | Decreased | Decreased |
| Control siRNA | No change | No change | No change |
Note: Data is based on qualitative analysis of Western blot images from the cited literature.[2]
Experimental Protocols
TNKS1/2 siRNA Knockdown Protocol
This protocol outlines a general procedure for the transient knockdown of TNKS1 and TNKS2 in cancer cell lines.
Materials:
-
TNKS1- and TNKS2-specific siRNAs and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Complete cell culture medium.
-
6-well plates.
-
HCC cell lines (e.g., HepG2, Huh7, Hep40).
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed the cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 pmol of siRNA into 100 µL of Opti-MEM I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium and mix gently.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Incubate for 5 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
-
Validation of Knockdown: Harvest the cells to assess the knockdown efficiency at the mRNA level using qRT-PCR or at the protein level using Western blotting.
Cell Viability Assay (MTS Assay)
This protocol describes how to measure cell proliferation following treatment with a TNKS inhibitor or siRNA knockdown.
Materials:
-
96-well plates.
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Treatment: Following siRNA transfection or treatment with this compound for the desired duration (e.g., 72 hours), remove the medium from the 96-well plates.
-
MTS Reagent Addition: Add a mixture of 100 µL of fresh medium and 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated or control siRNA-treated cells).
Western Blot for β-catenin
This protocol details the detection of β-catenin protein levels by Western blotting.[3][4]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat dry milk or BSA in TBS-T).
-
Primary antibody against β-catenin.
-
Primary antibody against a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL Western blotting substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL substrate.
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software.
Visualizations
Wnt/β-catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the role of Tankyrase (TNKS). In the "OFF" state, the destruction complex, which includes Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "ON" state, Wnt ligands bind to their receptors, leading to the inhibition of the destruction complex. TNKS1 and TNKS2 promote the degradation of Axin, a negative regulator of the pathway. Inhibition of TNKS1/2 stabilizes Axin, thereby promoting the degradation of β-catenin and suppressing Wnt signaling.
Caption: Wnt/β-catenin signaling pathway and points of intervention.
Experimental Workflow
The diagram below outlines the experimental workflow for comparing the effects of this compound and TNKS1/2 siRNA.
Caption: Workflow for validating this compound effects.
References
- 1. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tankyrase Inhibitors in Hepatocellular Carcinoma Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of various tankyrase inhibitors in hepatocellular carcinoma (HCC) cell lines. The data presented is based on published experimental findings, offering a tool for evaluating the therapeutic potential of these inhibitors in the context of HCC.
Tankyrase enzymes (TNKS1 and TNKS2) are increasingly recognized as promising therapeutic targets in oncology.[1] Their inhibition has been shown to impact key oncogenic signaling pathways, notably the Wnt/β-catenin and Hippo-YAP pathways, both of which are frequently deregulated in hepatocellular carcinoma.[1][2] This guide focuses on a comparative analysis of prominent tankyrase inhibitors, including XAV939, G007-LK, and WXL-8, summarizing their effects on HCC cell viability and outlining the molecular mechanisms underlying their action.
Data Presentation: Performance of Tankyrase Inhibitors
The efficacy of tankyrase inhibitors has been evaluated across various HCC cell lines, revealing inhibitor- and cell-line-specific responses. The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) for cell viability and provide a qualitative comparison of their effects on colony formation.
Table 1: IC50 Values of Tankyrase Inhibitors on HCC Cell Lines
| Inhibitor | Cell Line | IC50 (μM) | Citation |
| XAV939 | HepG2 | 80.71 ± 9.33 | [1] |
| Huh7 | 25.29 ± 3.98 | [1] | |
| Hep40 | 52.75 | [1] | |
| WXL-8 | HepG2 | 59.79 ± 6.99 | [1] |
| Huh7 | 11.84 ± 6.89 | [1] | |
| Hep40 | Not specified | [1] |
Note: The IC50 values were determined following a 7-day drug treatment.[1]
Table 2: Qualitative Comparison of Inhibitor Efficacy on Colony Formation
| Inhibitor | Cell Lines Tested | Observed Effect | Citation |
| XAV939 | HLE, Huh7, MHCC97-L, MHCC97-H, SNU-475, SNU-449, HepG2, Hep40 | Dose-dependent suppression of colony formation.[1][2] Showed less marked effects than WXL-8 in HepG2, Huh7, and Hep40 cells at 10 μM.[1] | [1][2] |
| G007-LK | HLE, Huh7, MHCC97-L, MHCC97-H, SNU-475, SNU-449 | Dose-dependent suppression of colony formation. Generally exhibited higher growth inhibitory activity than XAV-939. | [2] |
| WXL-8 | HepG2, Huh7, Hep40 | Dose-dependent suppression of colony formation. Showed more marked effects than XAV939 at 10 μM in the tested cell lines. | [1] |
Signaling Pathways and Mechanisms of Action
Tankyrase inhibitors exert their anti-tumor effects in HCC cells by modulating the Wnt/β-catenin and Hippo-YAP signaling pathways.
In the Wnt/β-catenin pathway , tankyrases mediate the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of tankyrases leads to the stabilization of Axin, which in turn promotes the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.[1]
In the Hippo-YAP pathway , tankyrase inhibitors have been shown to upregulate Angiomotin-like 1 (AMOTL1) and Angiomotin-like 2 (AMOTL2) proteins.[2] These proteins are negative regulators of YAP, a transcriptional co-activator.[2] Increased AMOT levels lead to decreased YAP protein levels and subsequent inhibition of YAP/TEAD-mediated gene transcription.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of tankyrase inhibitors in HCC cell lines.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate HCC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the tankyrase inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours or 7 days).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies.
-
Cell Seeding: Seed a low density of HCC cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: After cell attachment, add the tankyrase inhibitors at the desired concentrations.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitors every 2-3 days.[1]
-
Staining: When colonies are visible, fix the cells with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of colonies in each well. The stained colonies can also be dissolved in a solvent, and the absorbance can be measured to quantify the colony formation.[1]
Western Blotting
This technique is used to detect changes in the protein levels of key signaling molecules.
-
Cell Lysis: Treat HCC cells with tankyrase inhibitors for a specified time (e.g., 24 hours).[1] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., AXIN1, β-catenin, YAP, AMOTL1/2) overnight at 4°C.[1][2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH or β-actin) to normalize the protein levels.[1]
Conclusion
The presented data indicate that tankyrase inhibitors, such as XAV939, G007-LK, and WXL-8, effectively suppress the growth of hepatocellular carcinoma cells in vitro. Their efficacy is linked to the modulation of the Wnt/β-catenin and Hippo-YAP pathways. Notably, newer generation inhibitors like G007-LK and WXL-8 appear to exhibit superior potency compared to XAV939 in certain HCC cell lines. This guide provides a foundational comparison to aid in the selection and further investigation of tankyrase inhibitors for HCC therapy. Further preclinical and in vivo studies are warranted to fully elucidate their therapeutic potential.
References
A Comparative Guide to Alternative Small Molecule Inhibitors of Tankyrase 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative small molecule inhibitors targeting Tankyrase 2 (TNKS2), a key regulator in the Wnt/β-catenin signaling pathway and a promising target in oncology.[1][2][3][4][5] This document presents objective performance comparisons based on experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Introduction to Tankyrase 2 Inhibition
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family.[1][4] They play a crucial role in various cellular processes, most notably by regulating the stability of Axin, a key component of the β-catenin destruction complex.[1] By inhibiting the PARsylation of Axin by Tankyrases, small molecule inhibitors can stabilize Axin, leading to the degradation of β-catenin and the downregulation of the Wnt signaling pathway, which is often hyperactivated in various cancers.[1][6] This guide explores several alternative small molecule inhibitors of TNKS2, providing a comparative analysis of their potency, selectivity, and cellular activity.
Quantitative Data Summary
The following tables summarize the biochemical potency, selectivity, and cellular activity of various small molecule inhibitors of Tankyrase 2.
Table 1: Biochemical Potency and Selectivity of Tankyrase 2 Inhibitors
| Inhibitor | TNKS2 IC50 (nM) | TNKS1 IC50 (nM) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Binding Site |
| XAV939 | 4[6][7] | 11[6][7] | 75 | 30 | Nicotinamide[8] |
| G007-LK | 25[9][10] | 46[9][10] | >20,000[9] | - | Adenosine[10] |
| NVP-TNKS656 | 6[11] | 16 | >19,000[11] | >32,000[11] | Dual Binder |
| RK-287107 | 10.6[12] | 14.3[12] | - | - | Not specified |
| WIKI4 | 15 | - | - | - | Adenosine |
| MN-64 | 72 | 6 | - | - | Not specified |
| Tankyrase-IN-2 | 7 | 10 | 710 | - | Not specified |
| OM-153 | - | - | - | - | Not specified |
| STP1002 | - | - | - | - | Not specified |
| TDI-012804 | <50 | >1250 | - | - | Not specified |
| LZZ-02 | - | - | - | - | Not specified |
Table 2: Cellular Activity and Pharmacokinetic Properties of Selected Tankyrase 2 Inhibitors
| Inhibitor | Cellular Assay (Cell Line) | EC50/IC50 (nM) | Bioavailability (Mouse, Oral) |
| G007-LK | Wnt Signaling (HEK293) | 50[10] | 22.22% (in chow)[13] |
| NVP-TNKS656 | Wnt Signaling (HEK293-STF) | 3.5 | Moderate[11] |
| RK-287107 | Proliferation (COLO-320DM) | 449 | Orally active |
| LZZ-02 | Wnt Signaling (HEK293) | 10,000 | Orally active |
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase 2.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tankyrase inhibitors as therapeutic targets for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights of tankyrases: A novel target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TNKS-2-IN-1 and XAV939 in Modulating the Wnt/β-catenin Pathway
In the landscape of targeted cancer therapy, the inhibition of the Wnt/β-catenin signaling pathway has emerged as a promising strategy. Central to this pathway are the tankyrase enzymes, TNKS1 and TNKS2, which regulate the degradation of Axin, a key component of the β-catenin destruction complex. The small molecule inhibitors XAV939 and the more recent TNKS-2-IN-1 both target these enzymes, but with differing selectivity and potency, offering distinct advantages in overcoming drug resistance. This guide provides a comparative overview of their efficacy, particularly in the context of cancer cell lines that have developed resistance to XAV939.
Mechanism of Action: Targeting the β-catenin Destruction Complex
Both XAV939 and this compound function by inhibiting the catalytic activity of tankyrase enzymes.[1][2][3] Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][4] Their primary role in the Wnt pathway is to PARsylate (add poly(ADP-ribose) chains to) Axin, a scaffold protein.[5] This modification marks Axin for ubiquitination and subsequent degradation by the proteasome.[5]
By inhibiting tankyrase activity, both XAV939 and this compound lead to the stabilization of Axin.[5][6] A stable Axin protein can then effectively assemble the β-catenin destruction complex, which also includes adenomatous polyposis coli (APC), glycogen (B147801) synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α). This complex facilitates the phosphorylation of β-catenin, targeting it for proteasomal degradation and thereby preventing its translocation to the nucleus and the subsequent activation of Wnt target genes involved in cell proliferation.[5][6][7]
Comparative Efficacy and Resistance Profile
While both compounds target tankyrases, their selectivity and the implications for drug resistance are key differentiators.
| Feature | XAV939 | This compound |
| Target(s) | TNKS1 and TNKS2 | Potent and selective for TNKS2 |
| IC50 (TNKS1) | 11 nM[6] | Less potent |
| IC50 (TNKS2) | 4 nM[6] | Highly potent |
| pIC50 (TANKS) | - | 8.1[8] |
| pIC50 (Wnt signaling) | - | 7.0[8] |
| Reported Efficacy | Inhibits proliferation in various cancer cell lines including colorectal and lung cancer.[6][7] Can increase chemosensitivity to other drugs.[9] | Displays growth inhibition effects against a diverse range of tumor-derived cell lines.[8] |
| Resistance Mechanism | Upregulation of TNKS1 or other compensatory mechanisms. | Potentially more effective in tumors with TNKS1 loss or reduced expression, a common event in some cancers. |
This compound in XAV939-Resistant Cancers:
A significant challenge in cancer therapy is the development of drug resistance. In the context of tankyrase inhibitors, resistance to XAV939 can arise through various mechanisms. One key observation is that the loss of chromosome 8p, a frequent event in many epithelial cancers, leads to reduced expression of TNKS1.[10] This creates a dependency on the functionally redundant TNKS2 protein for maintaining hyperactive Wnt signaling.[10]
In such scenarios, a TNKS2-selective inhibitor like this compound would be theoretically more effective than a dual inhibitor like XAV939. By specifically targeting the remaining critical tankyrase, this compound can effectively suppress the Wnt pathway in these resistant tumors. This provides a clear rationale for the use of this compound in a subset of cancers that have developed resistance to XAV939 due to TNKS1 loss.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of tankyrase inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or XAV939 for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as Axin and β-catenin.
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Axin, β-catenin, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound and XAV939 are both valuable tools for probing the Wnt/β-catenin signaling pathway and hold therapeutic potential. While XAV939 is a potent dual inhibitor of TNKS1 and TNKS2, the selectivity of this compound for TNKS2 offers a strategic advantage in treating cancers that have developed resistance to XAV939, particularly those with reduced TNKS1 expression. The choice of inhibitor should, therefore, be guided by the specific genetic background of the cancer cells being targeted. Further research, including head-to-head in vivo comparisons, is warranted to fully elucidate the clinical potential of these compounds.
References
- 1. Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tankyrase inhibitors as therapeutic targets for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resource.aminer.org [resource.aminer.org]
- 4. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of PARP1/2/TNKS1/2-IN-1 with Other PARP Family Enzymes
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The therapeutic targeting of poly(ADP-ribose) polymerase (PARP) family enzymes has marked a significant advancement in oncology. While first-generation inhibitors primarily targeted PARP1 and PARP2, newer agents are being developed with varied selectivity profiles. This guide provides an objective comparison of the cross-reactivity of the dual-inhibitor PARP1/2/TNKS1/2-IN-1 (also known as Compound I-9) against key members of the PARP family, supported by available biochemical data and representative experimental protocols.
Introduction to the PARP Enzyme Family
The human PARP superfamily comprises 17 members that catalyze the transfer of ADP-ribose units from NAD+ to target proteins. This post-translational modification, known as ADP-ribosylation, is critical for a host of cellular processes, including DNA repair, genome stability, and cell death.[1] The family is broadly classified based on structural and functional characteristics into subfamilies such as DNA-dependent PARPs (e.g., PARP1, PARP2, PARP3), Tankyrases (TNKS1/PARP5a, TNKS2/PARP5b), and others involved in diverse biological pathways.[2] While PARP1 and PARP2 are central to DNA single-strand break repair, Tankyrases are key regulators of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[3]
Overview of PARP1/2/TNKS1/2-IN-1
PARP1/2/TNKS1/2-IN-1 is a potent small molecule inhibitor designed to dually target the DNA-repair-associated enzymes PARP1 and PARP2, as well as the Wnt-signaling-implicated enzymes Tankyrase 1 and Tankyrase 2.[4] This dual-targeting approach offers a novel strategy to potentially overcome resistance to PARP1/2 inhibitors and expand their therapeutic application by simultaneously modulating two critical oncogenic pathways.
Quantitative Cross-Reactivity Data
The inhibitory activity of PARP1/2/TNKS1/2-IN-1 was assessed against four key PARP family members. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency and selectivity. Lower IC50 values indicate higher potency.
| Enzyme | Subfamily | IC50 (nM) |
| PARP1 | DNA-Dependent | 0.25 |
| PARP2 | DNA-Dependent | 1.2 |
| TNKS1 (PARP5a) | Tankyrase | 13.5 |
| TNKS2 (PARP5b) | Tankyrase | 4.15 |
| Data sourced from Xu et al., 2022, as cited by MedchemExpress.[4] |
As the data indicates, PARP1/2/TNKS1/2-IN-1 is a highly potent inhibitor of PARP1 and PARP2, with sub-nanomolar to low-nanomolar activity. It also demonstrates strong inhibitory effects against TNKS2 and TNKS1. Data on its cross-reactivity with other PARP family members is not currently available in the cited literature.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Classification of the PARP enzyme superfamily.
Caption: Workflow for a PARP/Tankyrase chemiluminescent assay.
Experimental Protocols
While the specific protocol from the source publication (Xu et al., 2022) is not publicly available, the determination of IC50 values for PARP inhibitors is typically performed using a standardized in vitro enzymatic assay. The following is a representative protocol for a chemiluminescent assay, based on commercially available kits used for such evaluations.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific PARP family member by 50%.
Principle: This assay measures the PARP-catalyzed addition of biotinylated ADP-ribose moieties from a biotin-NAD+ substrate onto a histone protein substrate coated on a microplate. The incorporated biotin (B1667282) is then detected with streptavidin-conjugated horseradish peroxidase (HRP), which generates a light signal upon the addition of a chemiluminescent substrate. The signal intensity is directly proportional to enzyme activity.
Materials:
-
Recombinant human PARP enzymes (e.g., PARP1, PARP2, TNKS1, TNKS2)
-
White 96-well microplates
-
Histone H1
-
Biotinylated NAD+
-
Activated DNA (for PARP1/2 assays)
-
10x PARP Assay Buffer
-
Blocking Buffer
-
Streptavidin-HRP
-
Chemiluminescent HRP Substrate
-
Wash Buffer (e.g., PBST)
-
Test Inhibitor (PARP1/2/TNKS1/2-IN-1)
Procedure:
-
Plate Coating:
-
Dilute histone H1 to a suitable concentration in 1x PBS and add 50 µL to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Block the wells by adding 200 µL of Blocking Buffer to each well and incubate for at least 90 minutes at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer.
-
-
Enzymatic Reaction:
-
Prepare serial dilutions of PARP1/2/TNKS1/2-IN-1 in 1x PARP Assay Buffer. Include a vehicle-only control (e.g., DMSO).
-
Prepare a Master Mix containing 1x PARP Assay Buffer, Biotinylated NAD+, and activated DNA (for PARP1/2 assays only).
-
Add 5 µL of the diluted inhibitor or vehicle to the appropriate wells.
-
Thaw the specific PARP enzyme on ice and dilute it to the desired working concentration in 1x PARP Assay Buffer.
-
Add 20 µL of the Master Mix to all wells.
-
To initiate the reaction, add 25 µL of the diluted enzyme to each well (except for "no enzyme" blank controls). The final reaction volume is 50 µL.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Chemiluminescent Detection:
-
Wash the plate three times with 200 µL of Wash Buffer.
-
Dilute Streptavidin-HRP in Blocking Buffer and add 50 µL to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Wash the plate three times with 200 µL of Wash Buffer.
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions and add 100 µL to each well.
-
Immediately measure the chemiluminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (from "no enzyme" wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
References
Head-to-Head Comparison: TNKS-2-IN-1 vs. IWR-1 Class Inhibitors in Wnt/β-catenin Pathway Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and experimental applications of two classes of tankyrase inhibitors.
In the realm of Wnt/β-catenin signaling pathway research, tankyrase inhibitors have emerged as pivotal tools for dissecting pathway mechanisms and as potential therapeutic agents in oncology. This guide provides a detailed head-to-head comparison of two distinct classes of tankyrase inhibitors: TNKS-2-IN-1 and the IWR-1 class. We present a comprehensive analysis of their performance based on available experimental data, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting the β-catenin Destruction Complex
Both this compound and IWR-1 class inhibitors function by inhibiting the enzymatic activity of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). These enzymes are key positive regulators of the Wnt/β-catenin signaling pathway.[1] Tankyrases PARsylate (poly-ADP-ribosylate) Axin, a scaffold protein in the β-catenin destruction complex. This modification targets Axin for ubiquitination and subsequent proteasomal degradation.[1] By inhibiting tankyrases, both this compound and IWR-1 class inhibitors stabilize Axin, leading to the assembly of the β-catenin destruction complex, which in turn promotes the phosphorylation and degradation of β-catenin.[1][2] The resulting decrease in nuclear β-catenin leads to the downregulation of Wnt target gene expression.[2]
While both inhibitor classes target tankyrase, their binding modes differ. IWR-1 and its analogs bind to the adenosine (B11128) subsite of the NAD+ binding pocket of tankyrases.[3][4] This interaction is highly selective for tankyrases over other PARP family members.[3] Information on the specific binding site of this compound is less prevalent in the public domain, but it is classified as a potent tankyrase inhibitor.
Caption: Wnt/β-catenin signaling pathway and points of inhibition.
Quantitative Data Comparison
Table 1: Biochemical Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | TNKS1 | 259 | [5] |
| TNKS2 | 1100 | [5] | |
| IWR-1-endo | TNKS1 | 131 | [6] |
| TNKS2 | 56 | [6] |
Lower IC50 values indicate higher potency.
Based on the available biochemical data, IWR-1-endo appears to be a more potent inhibitor of both TNKS1 and TNKS2 compared to this compound, with a notable preference for TNKS2.[5][6]
Table 2: Cellular Wnt Signaling Inhibition & Cytotoxicity
| Inhibitor | Cell Line | Assay | IC50 / EC50 (nM) | Reference |
| This compound (analogs) | COLO 205 | Antiproliferative (MTT) | 12,000 | [5] |
| K562 | Antiproliferative (MTT) | 19,000 | [5] | |
| MDA-MB-231 | Antiproliferative (MTT) | >50,000 | [5] | |
| PC-3 | Antiproliferative (MTT) | >50,000 | [5] | |
| IWR-1-endo | L-cells (Wnt3A) | Wnt Reporter (TOPFlash) | 180 | [2][7] |
| HEK293T | Wnt Reporter (TOPFlash) | 26 | [7] | |
| SW480 | Axin2 Accumulation | 2,500 | [7] | |
| MG-63 (spheres) | Viability | 2,500 - 10,000 | [2] | |
| HCT116 | Antiproliferative | 5,000 - 50,000 | [8] |
Cellular assay data for this compound is limited and primarily focuses on antiproliferative effects at micromolar concentrations.[5] In contrast, the IWR-1 class has been more extensively characterized in cellular Wnt signaling assays, demonstrating potent inhibition in the nanomolar range.[2][7] The cytotoxicity of IWR-1 appears to be cell-line dependent and generally occurs at higher concentrations than those required for Wnt pathway inhibition.[8]
Experimental Protocols
To facilitate the direct comparison of these inhibitors in a laboratory setting, we provide detailed protocols for two key experiments: a biochemical tankyrase activity assay and a cellular Wnt signaling reporter assay.
Protocol 1: In Vitro Chemiluminescent Tankyrase Enzymatic Assay
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of recombinant tankyrase.
Caption: Workflow for the chemiluminescent tankyrase assay.
Materials:
-
96-well white microplate
-
Recombinant Human Tankyrase 1 or 2
-
Histone mixture
-
Biotinylated NAD+
-
10x PARP Assay Buffer
-
Blocking Buffer
-
Streptavidin-HRP
-
Chemiluminescent Substrate
-
This compound and IWR-1 class inhibitors
-
PBS and PBST (PBS + 0.05% Tween-20)
-
Luminometer
Methodology:
-
Plate Coating:
-
Dilute the histone mixture to 1x in PBS.
-
Add 50 µL of the 1x histone solution to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of PBST per well.[9]
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for at least 90 minutes at room temperature.
-
Wash the plate three times with 200 µL of PBST.[9]
-
-
Enzymatic Reaction:
-
Prepare a 1x PARP Assay Buffer by diluting the 10x stock.
-
Prepare serial dilutions of this compound and IWR-1 inhibitors in 1x PARP Assay Buffer.
-
Add 5 µL of the diluted inhibitors or vehicle (for controls) to the appropriate wells.
-
Prepare a master mix containing 1x PARP Assay Buffer and Biotinylated NAD+.
-
Thaw and dilute the Tankyrase enzyme in 1x PARP Assay Buffer (e.g., to 2.5 ng/µL).
-
Add 20 µL of the master mix to each well.
-
Initiate the reaction by adding 25 µL of the diluted Tankyrase enzyme to the test and positive control wells. Add 25 µL of 1x PARP Assay Buffer to the negative control wells.
-
Incubate for 1 hour at 30°C.[9]
-
-
Chemiluminescent Detection:
-
Wash the plate three times with 200 µL of PBST.
-
Dilute Streptavidin-HRP (e.g., 1:500) in Blocking Buffer.
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with 200 µL of PBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Add 100 µL of the substrate to each well and immediately read the chemiluminescence on a luminometer.[9]
-
Data Analysis: The inhibitory effect is calculated as a percentage of the uninhibited control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: TOPFlash/FOPFlash Luciferase Reporter Assay
This cell-based assay measures the effect of inhibitors on the transcriptional activity of the Wnt/β-catenin pathway.
Caption: Workflow for the TOPFlash/FOPFlash reporter assay.
Materials:
-
HEK293T or other suitable cell line
-
TOPFlash and FOPFlash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
96-well cell culture plates
-
Luminometer
-
This compound and IWR-1 class inhibitors
Methodology:
-
Cell Seeding and Transfection:
-
Inhibitor Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or IWR-1 inhibitors. Include a vehicle control (e.g., DMSO).
-
If necessary, stimulate the Wnt pathway with Wnt3a conditioned media or by co-transfection with a Wnt3a expression plasmid.
-
Incubate the cells for an additional 16-24 hours.[11]
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a white-walled 96-well luminometer plate.
-
Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[11]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The ratio of TOPFlash to FOPFlash activity provides a measure of Wnt-specific transcriptional activity.[10] A decrease in this ratio in inhibitor-treated cells compared to the control indicates pathway inhibition.
Conclusion
Both this compound and the IWR-1 class of compounds are valuable tools for the inhibition of tankyrase and the modulation of the Wnt/β-catenin signaling pathway. Based on the currently available data, the IWR-1 class, particularly IWR-1-endo, demonstrates higher potency in both biochemical and cellular assays. However, the lack of direct comparative studies necessitates careful consideration when choosing an inhibitor for a specific application. Researchers are encouraged to perform their own head-to-head comparisons using standardized assays, such as the ones detailed in this guide, to determine the most suitable inhibitor for their experimental needs. The provided protocols and pathway diagrams serve as a foundational resource for such comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jcancer.org [jcancer.org]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for TNKS-2-IN-1
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent, biologically active compounds like TNKS-2-IN-1 is a cornerstone of laboratory safety and environmental stewardship. As a research compound, the full toxicological profile of this compound may not be fully understood, necessitating a cautious approach to its disposal. This guide provides a step-by-step protocol for the proper disposal of this compound and associated contaminated materials, based on best practices for handling hazardous chemical waste.
Core Principle: Treat as Hazardous Waste
Due to its potent biological activity as a tankyrase inhibitor, all forms of this compound waste—solid compound, solutions, and contaminated materials—must be treated as hazardous chemical waste.[1][2][3][4] Under no circumstances should this material be disposed of in standard trash or poured down the drain.[1][3] The recommended method of disposal is incineration by a licensed hazardous waste management facility.[3]
Disposal Procedures for this compound Waste Streams
Proper segregation of waste at the point of generation is critical.[3] The following table outlines the disposal procedures for different types of waste contaminated with this compound.
| Waste Type | Disposal Procedure |
| Solid this compound Powder | - Collect in a clearly labeled, sealed, and leak-proof container designated for hazardous chemical waste.[1][2] - Ensure the container is compatible with the chemical. |
| Unused Stock Solutions | - Collect in a designated, sealed hazardous waste container for liquid chemical waste.[1][2] - Do not mix with incompatible waste streams.[2] - The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), the solvent, and approximate concentration.[2][4] |
| Contaminated Labware | - Includes pipette tips, vials, tubes, and other disposable lab supplies. - Place in a designated hazardous waste container lined with a chemically resistant bag.[1] - Label the container as "Hazardous Waste" with the name of the chemical contaminant.[2] |
| Contaminated PPE | - Includes gloves, disposable lab coats, and other personal protective equipment. - Place in a designated hazardous waste container lined with a chemically resistant bag.[1] |
Experimental Protocol: Decontamination and Spill Management
Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a laboratory coat.[5]
Spill Cleanup:
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.[2]
-
Evacuate and Secure: Evacuate the immediate area and alert colleagues and the laboratory supervisor.[4]
-
Use Spill Kit: Wearing appropriate PPE, use a chemical spill kit with an inert absorbent material to contain and absorb the spill.[2][4]
-
Collect Waste: Collect the absorbent material and place it in a labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water.[2] All cleaning materials must be collected and disposed of as hazardous waste.[2][4]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments with this compound.
Caption: Waste segregation and disposal workflow for this compound.
References
Personal protective equipment for handling TNKS-2-IN-1
Essential Safety and Handling Guide for TNKS-2-IN-1
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes procedural, step-by-step guidance for safe handling, use, and disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a potent tankyrase inhibitor and should be handled with care.[1][2][3] While specific toxicity data is unavailable, it is prudent to treat it as a hazardous substance.
Recommended Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent skin contact, eye exposure, and inhalation of the compound, which is typically a powder.
| PPE Category | Item | Specification/Material |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene[4] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified[4] |
| Body Protection | Full-length, buttoned laboratory coat | Standard lab coat |
| Respiratory Protection | Fume hood or certified respirator | Required when handling the powder form or creating solutions[4] |
Always check gloves for integrity before use and dispose of them properly after handling the compound.
Operational Plan: Handling Procedures
2.1. Preparation and Weighing (Powder Form)
-
Work Area: Conduct all work with powdered this compound within a certified chemical fume hood to minimize inhalation risk.
-
Decontamination: Before starting, ensure the work surface is clean and decontaminated.
-
Weighing:
-
Use a dedicated, calibrated analytical balance inside the fume hood.
-
Use appropriate weighing paper or a tared container.
-
Handle the powder carefully to avoid generating dust.
-
Close the primary container tightly immediately after use.
-
-
Cleaning: After weighing, carefully clean the balance and surrounding surfaces. All cleaning materials should be disposed of as contaminated solid waste.
2.2. Solution Preparation
-
Solvent Selection: this compound is often dissolved in solvents like DMSO.[2]
-
Procedure:
-
Add the solvent slowly to the container with the weighed powder.
-
Ensure the container is capped or covered during dissolution to prevent solvent evaporation and aerosol formation.
-
If necessary, use gentle agitation (e.g., vortexing at a low speed) to fully dissolve the compound.
-
-
Storage: Store stock solutions in tightly sealed vials at -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of through an approved hazardous waste program.[5]
3.1. Waste Segregation and Collection
| Waste Type | Collection Container | Labeling Requirements |
| Solid Waste | Designated, leak-proof hazardous waste bag or container | "Hazardous Waste" specifying "this compound contaminated debris"[5] |
| Liquid Waste (Solutions) | Compatible, leak-proof container (e.g., glass or polyethylene (B3416737) bottle) | "Hazardous Waste" with the chemical name ("this compound"), solvent, approximate quantity, and associated hazards (e.g., "Toxic," "Aquatic Hazard")[5] |
| Sharps | Puncture-resistant sharps container | Standard biohazard/sharps labeling |
Do not mix this compound waste with incompatible waste streams. Never dispose of this chemical down the drain or in regular trash.[4]
3.2. Decontamination of Reusable Equipment
-
Initial Rinse: Rinse glassware and other reusable equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove residual compound. Collect this rinsate as hazardous liquid waste.[5]
-
Wash: Thoroughly wash the equipment with soap and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow equipment to air dry completely before reuse.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.[5]
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or involves a volatile solvent outside a fume hood, evacuate the area.
-
Don PPE: Before cleaning, don the appropriate PPE as listed in the table above.
-
Containment & Cleanup:
-
Solid Spills: Carefully sweep or scoop up the material, avoiding dust creation. Place it into a labeled hazardous waste container.[5]
-
Liquid Spills: Use an inert absorbent material (e.g., spill pillows or pads) to absorb the liquid. Collect the absorbent material and place it in a labeled hazardous waste container.[5]
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[5]
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
